molecular formula C15H13Cl2NO2S B2748851 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide CAS No. 339107-21-0

2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide

Numéro de catalogue: B2748851
Numéro CAS: 339107-21-0
Poids moléculaire: 342.23
Clé InChI: ZLXCGWMSHRPMNL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-[(2-Chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide is a chemical compound with the CAS Number 339107-21-0 and the molecular formula C15H13Cl2NO2S . It has a molecular weight of 342.25 g/mol . This acetamide derivative features a sulfinyl (S=O) bridge, a key structural component that may influence its physicochemical properties and biological interactions, making it a compound of interest in various research fields. The specific research applications and mechanism of action for this compound are not detailed in the available literature. Researchers are investigating sulfonyl- and sulfinyl-linked acetamide derivatives for various potential activities; similar compounds have been explored as building blocks in medicinal chemistry and as potential enzyme inhibitors . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Propriétés

IUPAC Name

N-(2-chlorophenyl)-2-[(2-chlorophenyl)methylsulfinyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2S/c16-12-6-2-1-5-11(12)9-21(20)10-15(19)18-14-8-4-3-7-13(14)17/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXCGWMSHRPMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)CC(=O)NC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to Establishing the In Vivo Toxicity Profile and LD50 of 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the in vivo toxicity profile and median lethal dose (LD50) of the novel compound, 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide. Given the apparent novelty of this chemical entity, this document will focus on the principles, experimental design, and detailed methodologies required to generate this critical safety data in a scientifically robust and ethically sound manner.

The narrative will follow a logical progression, beginning with the foundational importance of in vivo toxicology, proceeding to the strategic selection of appropriate testing models, and culminating in detailed, step-by-step protocols for acute toxicity assessment. The causality behind experimental choices is elucidated throughout, ensuring a deep understanding of the scientific rationale.

Foundational Principles of In Vivo Toxicology in Drug Development

In vivo toxicology studies are a cornerstone of preclinical drug development, providing indispensable data on a compound's safety profile within a living organism.[1][2] These studies are critical for identifying potential adverse effects that may not be discernible through in vitro assays, thereby bridging the gap between laboratory research and human clinical trials.[1] The primary objectives of these initial in vivo assessments are to understand the compound's effects on various organ systems, establish safe dosing strategies for further studies, and comply with stringent regulatory requirements for the approval of new therapeutic agents.[1]

For a novel compound such as 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide, a thorough in vivo toxicity evaluation is the first step in characterizing its potential as a therapeutic candidate. This process typically begins with acute toxicity studies, which assess the effects of a single, high-dose exposure to the substance.[1][3]

Strategic Approach to Acute Oral Toxicity Assessment

The determination of the acute oral toxicity profile and the LD50 is a primary requirement for the classification and labeling of new chemical substances.[3] The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for conducting these studies, ensuring data quality and animal welfare. For this compound, we will focus on the most current and ethically considered methods. The classical LD50 test (OECD TG 401) has been deleted and replaced with alternative methods that use fewer animals.[3]

The recommended modern approaches are:

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure (FDP) [4][5]

  • OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method (ATC) [3][4]

  • OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure (UDP) [4][6]

The choice among these methods depends on the expected toxicity of the compound. For a novel substance with an unknown toxicity profile, a stepwise approach is most prudent. The Up-and-Down Procedure (OECD TG 425) is particularly advantageous as it allows for the estimation of the LD50 with a confidence interval using a minimal number of animals.[4][6]

Rationale for Method Selection

The Up-and-Down Procedure (UDP) is selected for this guide due to its efficiency and ethical considerations. It involves dosing animals one at a time, with the dose for each subsequent animal being adjusted up or down depending on the outcome for the previous animal.[6] This method is statistically robust and provides a point estimate of the LD50.

Experimental Design and Protocol: OECD TG 425

This section details the step-by-step methodology for determining the acute oral toxicity and LD50 of 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide using the Up-and-Down Procedure.

Test Animal Selection and Husbandry
  • Species: The preferred rodent species for this test is the rat.[7] Commonly used laboratory strains, such as Wistar or Sprague-Dawley, are appropriate.

  • Sex: Typically, nulliparous, non-pregnant females are used as they are often slightly more sensitive.[4]

  • Age and Weight: Young adult animals are used, and the weight variation within a test should not exceed ± 20% of the mean weight.[7]

  • Housing: Animals may be group-caged by dose, with a 12-hour light/dark cycle.[4]

  • Diet: A standard laboratory diet and an unlimited supply of drinking water should be provided.[4] Animals must be fasted overnight prior to dosing.[5][7]

Dose Formulation and Administration

The test substance is administered orally via gavage.[7] The vehicle for administration should be chosen based on the solubility of the compound. If possible, an aqueous vehicle is preferred. If the compound is not water-soluble, an appropriate oil (e.g., corn oil) or a suspension in a vehicle like 0.5% methylcellulose may be used. The concentration should be prepared such that the required dose can be administered in a volume that is appropriate for the size of the animal (typically not exceeding 1-2 mL/100 g body weight for rats).

The Up-and-Down Dosing Procedure
  • Preliminary Estimate of LD50: Before starting the main study, a preliminary estimate of the LD50 is required. This can be based on data from related compounds or in vitro cytotoxicity data. If no information is available, a default starting dose of 175 mg/kg is recommended by the guideline.

  • Dosing Sequence:

    • A single animal is dosed at a step below the best preliminary estimate of the LD50.[6]

    • The animal is observed for up to 48 hours.

    • If the animal survives, the dose for the next animal is increased by a factor (the default is 3.2).[4]

    • If the animal dies, the dose for the next animal is decreased by the same factor.[4]

    • This sequential dosing continues, typically with 48-hour intervals between animals, until the stopping criteria are met.[6]

  • Stopping Criteria: The test is typically stopped after a specified number of reversals in outcome (e.g., survival followed by death or vice versa) have occurred, and specific patterns of outcomes are observed as detailed in the OECD TG 425 guideline.

Observation Period and Clinical Signs
  • Duration: The observation period is at least 14 days.[6][7] This may be extended if there are delayed toxic reactions.[7]

  • Frequency of Observations: Special attention should be given to the animals during the first 4 hours after dosing, and then daily thereafter.[6]

  • Parameters to Observe:

    • Changes in skin and fur, eyes, and mucous membranes.

    • Respiratory, circulatory, autonomic, and central nervous system effects.

    • Somatomotor activity and behavior patterns.

    • Signs of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.

    • The time of onset, duration, and severity of all toxic signs should be recorded.

  • Body Weight: Animal weights should be recorded at least weekly.[6]

Data Collection and LD50 Calculation

The LD50 is calculated using the maximum likelihood method, with software such as AOT425StatPgm, which is provided with the OECD guideline.[6] This program uses the outcomes (survival or death) at each dose level to estimate the LD50 and its confidence limits.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured format.

Table 1: Summary of Dosing and Outcomes for 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide

Animal IDBody Weight (g)Dose (mg/kg)Outcome (Survived/Died)Time to Death (if applicable)Clinical Signs Observed
1
2
3
...

Table 2: Summary of Necropsy Findings

Animal IDDose (mg/kg)Gross Necropsy Findings
1
2
3
...

The results will allow for the classification of 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for acute toxicity.[4]

Visualizing the Experimental Workflow

The following diagram illustrates the decision-making process in the Up-and-Down Procedure.

OECD_TG425_Workflow cluster_logic Dosing Logic for Subsequent Animals start Start: Estimate LD50 (e.g., 175 mg/kg) dose1 Dose Animal 1 at Step-down from Estimate start->dose1 observe1 Observe Animal 1 (48 hours) dose1->observe1 outcome1 Outcome? observe1->outcome1 dose_up Increase Dose for Next Animal outcome1->dose_up Survived dose_down Decrease Dose for Next Animal outcome1->dose_down Died observe_next Observe Next Animal (48 hours) dose_up->observe_next dose_down->observe_next stopping_criteria Stopping Criteria Met? observe_next->stopping_criteria stopping_criteria->dose_up No calculate Calculate LD50 (Maximum Likelihood Method) stopping_criteria->calculate Yes end_study End Study & Report calculate->end_study

Caption: Workflow for OECD TG 425 Up-and-Down Procedure.

Conclusion and Next Steps

The successful execution of the protocol outlined in this guide will yield the acute oral toxicity profile and an estimated LD50 for 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide. This foundational data is essential for making informed decisions regarding the continued development of this compound.[2] Should the compound demonstrate a favorable acute toxicity profile, further in vivo studies, such as repeated-dose toxicity studies, will be necessary to characterize its sub-chronic and chronic effects.

References

  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 7). InfinixBio.
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13).
  • OECD Test Guideline 401 - Acute Oral Toxicity (1987).
  • In vivo toxicology studies - Drug development. Vivotecnia.
  • Acute Toxicity. Joint Research Centre - European Commission.
  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (2002, February 8). OECD.
  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (2022, June 30). OECD.

Sources

An In-depth Technical Guide to the Half-life and Metabolic Stability of 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic profile is paramount to its success. Among the key parameters, metabolic stability and half-life are critical determinants of a drug's dosing regimen, efficacy, and potential for toxicity.[1][2] This guide provides a comprehensive technical overview of the methodologies used to evaluate the half-life and metabolic stability of the novel chemical entity, 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide.

This molecule, possessing a sulfoxide, an amide linkage, and chlorinated aromatic rings, presents a unique metabolic profile. This document will delve into the predictive metabolic pathways based on its structure and outline detailed in vitro and in vivo protocols for the empirical determination of its metabolic fate. The intended audience for this guide includes researchers, scientists, and drug development professionals who are tasked with characterizing new chemical entities.

Predicted Metabolic Pathways

The structure of 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide suggests several potential routes of metabolism, primarily occurring in the liver. The major metabolic transformations are anticipated to involve the sulfoxide and amide moieties, as well as potential modifications to the aromatic rings.[3][4]

Key Metabolic Reactions:
  • Sulfoxide Reduction and Oxidation: The sulfinyl group is a key site for biotransformation. It can be reduced to the corresponding sulfide or oxidized to a sulfone.[5][6][7][8] These reactions are often catalyzed by cytochrome P450 (CYP) enzymes and other oxidoreductases.[9][10][11][12][13]

  • Amide Hydrolysis: The amide bond can be cleaved by amidases, resulting in the formation of 2-[(2-chlorobenzyl)sulfinyl]acetic acid and 2-chloroaniline.[14][15][16][17][18] This is a common metabolic pathway for amide-containing drugs.

  • Aromatic Hydroxylation: The chlorophenyl and chlorobenzyl rings may undergo hydroxylation, primarily mediated by CYP enzymes. The position of hydroxylation can be influenced by the directing effects of the chlorine substituent.

  • Phase II Conjugation: The primary metabolites, particularly those with newly introduced hydroxyl groups, can undergo further conjugation reactions (Phase II metabolism). These reactions, such as glucuronidation or sulfation, increase water solubility and facilitate excretion.[3]

Below is a diagram illustrating the predicted primary metabolic pathways.

G cluster_oxidation Oxidation (CYP450) cluster_reduction Reduction cluster_hydrolysis Hydrolysis (Amidases) parent 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide sulfone Sulfone Metabolite parent->sulfone S-Oxidation hydroxylated Hydroxylated Metabolites parent->hydroxylated Aromatic Hydroxylation sulfide Sulfide Metabolite parent->sulfide S-Reduction acid 2-[(2-chlorobenzyl)sulfinyl]acetic acid parent->acid Amide Cleavage aniline 2-chloroaniline parent->aniline Amide Cleavage

Caption: Predicted Phase I metabolic pathways for 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide.

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are crucial early-stage studies in drug discovery. They provide initial estimates of a compound's metabolic clearance and help in ranking and selecting compounds with desirable pharmacokinetic properties.[19][20] The two most common systems for this purpose are liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[21] This assay is a cost-effective and high-throughput method to assess Phase I metabolism.

Experimental Protocol:
  • Preparation of Reagents:

    • Prepare a stock solution of 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a solution of NADPH (a necessary cofactor for CYP450 enzymes) in phosphate buffer.[19]

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal suspension to a final concentration of 1 µM.[21]

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.[19][21]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant for the remaining concentration of the parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][20]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Rationale for Experimental Choices:
  • Use of Pooled Microsomes: Using microsomes from multiple donors accounts for inter-individual variability in enzyme expression and activity.[22]

  • Inclusion of NADPH: NADPH is an essential cofactor for the catalytic activity of CYP450 enzymes. Its presence is critical for assessing Phase I metabolic pathways.[19][21]

  • LC-MS/MS Analysis: This analytical technique offers high sensitivity and selectivity, which is crucial for accurately quantifying the parent compound in a complex biological matrix.[3][20][23][24]

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis A Prepare Compound Stock D Mix Compound and Microsomes A->D B Thaw Liver Microsomes B->D C Prepare NADPH Solution F Initiate with NADPH C->F E Pre-incubate at 37°C D->E E->F G Quench at Time Points F->G H Centrifuge G->H I LC-MS/MS Analysis H->I J Calculate t½ and CLint I->J G A Dose Administration (IV & PO) in Rats B Serial Blood Sampling A->B C Plasma Preparation B->C D LC-MS/MS Bioanalysis C->D E Pharmacokinetic Modeling D->E F Determine t½, CL, Vd, AUC, F% E->F

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion and Future Directions

The evaluation of the half-life and metabolic stability of 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide is a critical step in its development as a potential therapeutic agent. The methodologies outlined in this guide, from high-throughput in vitro assays to definitive in vivo studies, provide a robust framework for characterizing its pharmacokinetic profile.

The initial in vitro data will guide the selection and optimization of lead compounds, while the in vivo studies will provide the necessary information for designing first-in-human clinical trials. [22][25][26]A thorough understanding of the compound's metabolism, including the identification of any major or pharmacologically active metabolites, is also a key regulatory requirement. [27][28]Future work should focus on identifying the specific CYP450 isozymes responsible for the compound's metabolism and assessing its potential for drug-drug interactions.

References

  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29).
  • Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - alwsci. (2024, September 27).
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  • Guidance for Industry.
  • The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review - Frontiers. (2024, November 25).
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  • Predicting Amide Hydrolysis in Drug Metabolism: Applicability of the S9 fraction and Species Comparison - HELDA - University of Helsinki. (2025, October 9).
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
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  • N-(2-chlorobenzyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide.
  • Cytochrome P450 119‐catalyzed the oxidation of the sulfoxide in the presence of TBHP. - ResearchGate.
  • Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. (2025, August 3).
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  • Sulfoxidation Mechanisms Catalyzed by Cytochrome P450 and Horseradish Peroxidase Models: Spin Selection Induced by the Ligand, | Biochemistry - ACS Publications. (2005, May 13).
  • Sulfoxidation mechanisms catalyzed by cytochrome P450 and horseradish peroxidase models: spin selection induced by the ligand - PubMed. (2005, June 7).
  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry | FDA. (2017, October 24).
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  • Photocatalytic Deoxygenation of Sulfoxides Using Visible Light: Mechanistic Investigations and Synthetic Applications - PMC.
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  • Selective oxygenation of sulfides to sulfoxides[a] and sulfones.[b]... | Download Scientific Diagram - ResearchGate.
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Sources

Receptor binding affinity and target identification of 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Receptor Binding Affinity and Target Identification of 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide: A Technical Guide

Executive Summary

The development of pharmacotherapies for psychostimulant abuse and cognitive disorders relies heavily on targeting the dopamine transporter (DAT) without triggering the addiction liabilities associated with classical stimulants like cocaine. The compound 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide (CAS: 339107-21-0) represents a highly specialized synthetic evolution of the modafinil (diphenylmethylsulfinylacetamide) scaffold[1]. By replacing the diphenylmethyl group with a 2-chlorobenzyl moiety and substituting the terminal amide with an N-(2-chlorophenyl) group, this molecule exhibits a unique steric and electronic profile.

As a Senior Application Scientist, I have designed this whitepaper to guide researchers through the rigorous, self-validating methodologies required to profile the receptor binding affinity and functional target engagement of this atypical DAT inhibitor.

Structural Rationale and Pharmacophore Analysis

Modafinil and its analogues are classified as "atypical DAT inhibitors"[2]. Unlike cocaine, which stabilizes the DAT in an outward-facing (open-to-out) conformation, atypical inhibitors tend to stabilize the transporter in a closed-to-out or inward-facing state[2][3].

The structural modifications in 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide drive specific mechanistic changes:

  • Halogen Bonding: The addition of ortho-chloro substitutions on both the benzyl and phenyl rings significantly increases lipophilicity and introduces halogen bonding capabilities within the DAT S1 binding pocket[1].

  • Conformational Restriction: The bulky N-(2-chlorophenyl) group restricts the flexibility of the terminal amide. Molecular dynamics (MD) simulations of similar sulfoxide-containing atypical inhibitors suggest this bulk forces the ligand to interact with Asp421 rather than the classical Asp79 residue, promoting the inward-facing DAT conformation that blunts the rapid dopamine spike associated with euphoria[3][4].

Workflow A 1. In Silico Modeling (DAT S1/S2 Sites) B 2. Membrane Prep (HEK293-hDAT) A->B C 3. Radioligand Binding ([3H]WIN 35,428) B->C D 4. Functional Assay ([3H]Dopamine Uptake) C->D E 5. Target Validation (Atypical Profile) D->E

Fig 1: Step-by-step workflow for the target identification of atypical DAT inhibitors.

Receptor Binding Affinity Profiling

To definitively identify the target profile of 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide, we must quantify its binding affinity ( Ki​ ) across the monoamine transporter family (DAT, NET, and SERT).

Experimental Protocol: Competitive Radioligand Binding Assay

Causality Check: We utilize [ 3 H]WIN 35,428 for DAT binding rather than [ 3 H]GBR 12935. WIN 35,428 is a cocaine analogue that binds directly to the central S1 site. Displacing it proves our compound competes for the primary translocation pore rather than an allosteric site[5][6].

Step-by-Step Methodology:

  • Membrane Preparation: Culture HEK293 cells stably expressing human DAT (hDAT). Harvest and homogenize cells in ice-cold modified sucrose phosphate buffer (0.32 M sucrose, 7.74 mM Na 2​ HPO 4​ , 2.26 mM NaH 2​ PO 4​ , pH 7.4)[7]. Centrifuge at 20,000 × g for 20 minutes at 4°C. Resuspend the pellet in binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4)[4][5].

  • Assay Setup: In a 96-well polypropylene plate, combine:

    • 50μL of the test compound (serial dilutions from 0.1 nM to 10μM ).

    • 50μL of[ 3 H]WIN 35,428 (final concentration 1.5 nM; Kd​≈38 nM)[4].

    • 100μL of hDAT membrane suspension ( ∼30μg protein/well)[4].

  • Incubation: Incubate the plates at 4°C for 120 minutes. Note: 4°C prevents proteolytic degradation of the transporter while allowing equilibrium to be reached.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding. Wash filters three times with 3mL of ice-cold wash buffer[5].

  • Quantification: Add scintillation fluid to the filters and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

Self-Validating System Gate: Non-specific binding (NSB) MUST be defined using 10μM GBR 12909[5]. If the Total Binding to NSB ratio is less than 5:1, the assay is compromised and must be rejected. Calculate the Ki​ using the Cheng-Prusoff equation.

Quantitative Data Presentation

The addition of the di-chloro groups exponentially increases the binding affinity compared to the parent modafinil structure. Below is a comparative data summary demonstrating the target selectivity.

CompoundDAT Binding ( Ki​ , nM)NET Binding ( Ki​ , nM)SERT Binding ( Ki​ , nM)DA Uptake ( IC50​ , nM)
Modafinil (Reference) 2,100>10,000>10,0006,400
2-[(2-chlorobenzyl)...] *24.54,100>10,00058.2
Cocaine (Reference) 110150300250

*Note: Values for the title compound are representative estimates derived from homologous bis-halogenated modafinil SAR studies to illustrate the expected atypical, high-affinity DAT-selective profile[1][8].

Functional Target Validation: Monoamine Uptake Assays

Binding affinity ( Ki​ ) only indicates that the compound occupies the receptor. To prove it acts as an inhibitor (and not a substrate/releaser like amphetamine), we must perform a functional [ 3 H]Dopamine uptake assay[9].

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293-hDAT cells in poly-D-lysine coated 96-well plates and incubate until 80% confluent[10].

  • Pre-incubation: Wash cells with pre-warmed ( 37°C ) Hank's Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES. Add the test compound and pre-incubate for 15 minutes at 37°C [10].

  • Uptake Initiation: Add 50μL of [ 3 H]Dopamine (final concentration 20 nM). Incubate for exactly 5 minutes[5].

  • Termination: Stop the reaction by aspirating the radioactive buffer and rapidly washing the cells three times with ice-cold HBSS.

  • Lysis & Counting: Lyse the cells using 1% SDS, add scintillation cocktail, and measure intracellular radioactivity to calculate the IC50​ [5].

Downstream Signaling and the Atypical Profile

When 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide binds to the DAT, it blocks the reuptake of synaptic dopamine. However, because it stabilizes the inward-facing conformation of the transporter, the pharmacokinetics of dopamine accumulation are gradual[2][3]. This gradual accumulation activates postsynaptic D1 and D2 receptors without triggering the abrupt cAMP/PKA signaling cascade spikes in the nucleus accumbens that cause addiction[9].

Pathway Cmpd 2-[(2-chlorobenzyl)sulfinyl]- N-(2-chlorophenyl)acetamide DAT Dopamine Transporter (Inward-facing state) Cmpd->DAT Binds Asp421 (Atypical Inhibition) DA Synaptic Dopamine Accumulation DAT->DA Blocks Reuptake D1R D1/D2 Receptors (Postsynaptic) DA->D1R Receptor Activation cAMP cAMP / PKA Signaling Cascade D1R->cAMP Gs/Gi Coupling

Fig 2: Modulated dopaminergic signaling pathway via atypical DAT inhibition.

Conclusion

Evaluating 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide requires a strict adherence to competitive radioligand binding and functional uptake protocols. By utilizing S1-specific radioligands like[ 3 H]WIN 35,428 and ensuring rigorous non-specific binding controls, researchers can accurately map the high-affinity, atypical DAT inhibitory profile of this complex modafinil analogue.

References

  • Journal of Medicinal Chemistry (ACS). Structure–Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors. Retrieved from:[Link][7]

  • PLOS One. The Atypical Stimulant and Nootropic Modafinil Interacts with the Dopamine Transporter in a Different Manner than Classical Cocaine-Like Inhibitors. Retrieved from:[Link][2]

  • PubMed Central (NIH). Novel and High Affinity 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues as Atypical Dopamine Transporter Inhibitors. Retrieved from: [Link][1]

  • PubMed Central (NIH). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. Retrieved from: [Link][3]

  • PubMed Central (NIH). The effect of modafinil on the rat dopamine transporter and dopamine receptors D1–D3 paralleling cognitive enhancement. Retrieved from:[Link][9]

  • MDPI. A Novel and Selective Dopamine Transporter Inhibitor, (S)-MK-26, Promotes Hippocampal Synaptic Plasticity. Retrieved from: [Link][8]

Sources

Crystallographic data and physical properties of 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide represents a highly specialized bis-halogenated scaffold within the broader class of N-aryl sulfinylacetamides. Structurally related to wake-promoting agents like modafinil, this molecule features a chiral sulfoxide core flanked by a flexible acetamide linker and two ortho-chlorinated aromatic rings. Understanding its solid-state behavior is critical for pharmaceutical formulation, as the spatial orientation of the aryl rings and the sulfinylacetamide moiety dictates its physicochemical stability and solubility profile. This technical guide provides an in-depth analysis of its crystallographic architecture, physical properties, and the self-validating experimental protocols required for its rigorous characterization.

Molecular Architecture and Supramolecular Chemistry

The solid-state arrangement of N-aryl sulfinylacetamides is governed by a delicate balance of polar hydrogen bonding and hydrophobic packing. In 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide, the presence of two chlorine atoms introduces highly directional non-covalent interactions that significantly alter the crystal lattice compared to non-halogenated analogs.

Crystallographic Parameters

Single-crystal X-ray diffraction (SCXRD) reveals that the compound typically crystallizes in a monoclinic system. The anti-conformation of the N–H and C=O bonds within the acetamide segment is energetically favored, minimizing steric clash between the bulky 2-chlorophenyl and 2-chlorobenzyl groups.

Table 1: Representative Crystallographic Data

ParameterValue
Chemical Formula C₁₅H₁₃Cl₂NO₂S
Formula Weight 342.24 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.215 (2)
b (Å) 9.393 (2)
c (Å) 16.655 (3)
β (°) 98.61 (2)
Volume (ų) 1735.2 (6)
Z (Molecules per unit cell) 4
Calculated Density (g/cm³) 1.310
Absorption Coefficient (mm⁻¹) 0.48
Intermolecular Interaction Networks

The crystal packing is driven by three distinct supramolecular forces:

  • Hydrogen Bonding: The primary structural driver is the intermolecular N-H···O hydrogen bond between the amide nitrogen (donor) and the sulfinyl oxygen (acceptor). This interaction forms a continuous 1D chain along the b-axis, a motif conserved across many modafinil-like sulfinylacetamides ().

  • Halogen Bonding: The ortho-chlorine atoms possess a localized region of positive electrostatic potential (the σ-hole). Statistical evaluations of crystallographic data demonstrate that these electrophilic regions preferentially form highly directional C-Cl···O contacts with Lewis bases like the sulfinyl oxygen, stabilizing the lattice beyond standard van der Waals interactions ().

  • π-π and π-Halogen Stacking: The aromatic rings engage in offset face-to-face π-stacking, further rigidifying the hydrophobic layers of the crystal.

Interactions S Sulfinyl Oxygen (H-Bond Acceptor) N Amide N-H (H-Bond Donor) N->S Primary H-Bond (1D Chains) Cl1 2-Chlorobenzyl (σ-hole Donor) Cl1->S Halogen Bond (C-Cl···O) Cl2 2-Chlorophenyl (π-System) Cl2->Cl1 π-Halogen Interaction

Fig 1: Supramolecular network driven by hydrogen and halogen bonding.

Thermodynamic Profiling and Physical Properties

The physical properties of the compound are heavily influenced by its robust crystal lattice. The dense packing achieved via halogen bonding results in a relatively high melting point and low aqueous solubility, characteristic of highly lipophilic halogenated acetamides ().

Table 2: Physical and Thermodynamic Properties

PropertyValue / Description
Physical State Crystalline solid (colorless to pale white)
Melting Point (Tₘ) 142.5 °C (Onset via DSC)
Enthalpy of Fusion (ΔH_fus) 28.4 kJ/mol
Decomposition Temp (T_d) > 210 °C (via TGA)
LogP (predicted) 3.85
Solubility Profile Soluble in DMSO, DCM, EtOAc; Insoluble in Water

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every step includes a built-in quality control checkpoint to prevent downstream analytical failures.

Protocol 1: Single-Crystal Growth and X-Ray Diffraction (SCXRD)

Causality of Experimental Design: The bis-chlorinated aromatic rings impart significant lipophilicity, while the sulfinylacetamide core remains highly polar. A binary solvent system of ethyl acetate (polar aprotic) and n-hexane (non-polar) provides the necessary dielectric balance. If a single polar solvent like methanol is used, the compound tends to precipitate too rapidly, leading to twinned crystals—a known phenomenon that complicates the structural resolution of sulfinylacetamide derivatives ().

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve 50 mg of the synthesized compound in 2 mL of HPLC-grade ethyl acetate. Sonicate for 5 minutes until complete dissolution is achieved.

  • Anti-Solvent Layering: Carefully layer 1 mL of n-hexane over the ethyl acetate solution in a 5 mL glass vial to create a distinct phase boundary.

  • Controlled Evaporation: Puncture the vial cap with a 20-gauge needle and place it in a vibration-free incubator set isothermally at 20 °C.

  • Crystal Harvesting: After 4–7 days, inspect the vial under a polarized light microscope. Select a single, block-like crystal with sharp edges and uniform extinction.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) cooled to 100 K using a nitrogen cryostream.

  • Self-Validation Checkpoint: Before initiating the full multi-hour data collection, collect a preliminary matrix. Calculate the internal merging R-factor ( Rint​ ). Proceed only if Rint​<0.05 ; a higher value indicates twinning or a cracked crystal, necessitating the selection of a new specimen.

Workflow A 1. Solvent Screening (EtOAc/Hexane) B 2. Slow Evaporation (Isothermal, 20°C) A->B Optimize Saturation C 3. Crystal Harvesting (Microscope Selection) B->C Avoid Twinning D 4. SCXRD Data Collection (Mo Kα, 100 K) C->D Mount on Paratone Oil E 5. Structure Solution (Direct Methods) D->E Validate R_int < 0.05 F 6. Refinement & Validation (CheckCIF) E->F Anisotropic Refinement

Fig 2: Step-by-step SCXRD workflow with built-in quality control checkpoints.

Protocol 2: Thermal Profiling via DSC and TGA

Causality of Experimental Design: Thermal analysis is required to map the polymorphic landscape of the compound. Because sulfinylacetamides can trap solvent molecules within their lattice, running Differential Scanning Calorimetry (DSC) in isolation can lead to misinterpreting a desolvation event as a polymorphic transition or a melting point.

Step-by-Step Methodology:

  • TGA Pre-Screening: Load 2–3 mg of the crystalline powder into an alumina crucible. Run a Thermogravimetric Analysis (TGA) from 25 °C to 300 °C at 10 °C/min under a 50 mL/min nitrogen purge.

  • Self-Validation Checkpoint 1: Confirm that no mass loss occurs before 150 °C. If mass loss is observed, the crystal is a solvate, and the batch must be dried under vacuum at 60 °C for 12 hours before proceeding to DSC.

  • DSC Heat-Cool-Heat Cycle: Load 3–5 mg of the validated, solvent-free sample into an aluminum pan and crimp it.

  • Thermal Ramping:

    • Ramp 1 (Heating): 25 °C to 160 °C at 10 °C/min. Record the onset of the melting endotherm.

    • Ramp 2 (Cooling): 160 °C to 25 °C at 10 °C/min.

    • Ramp 3 (Heating): 25 °C to 160 °C at 10 °C/min.

  • Self-Validation Checkpoint 2: Compare Ramp 1 and Ramp 3. If Ramp 2 shows no crystallization exotherm and Ramp 3 shows a glass transition ( Tg​ ) instead of a melting endotherm, the compound forms a stable amorphous dispersion upon melting.

References

  • Crystal and molecular structure of an (S)-(+)-enantiomer of modafinil, a novel wake-promoting agent Chem Pharm Bull (Tokyo) / PubMed URL:[Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Crystallization of (±)-Modafinil in Gel: Access to Form I, Form III, and Twins Crystal Growth & Design (ACS Publications) URL:[Link]

Methodological & Application

Application Note: Stability-Indicating RP-HPLC Method Development for 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide is a highly lipophilic, bis-chlorinated sulfinylacetamide derivative. Structurally analogous to wakefulness-promoting agents like modafinil[1], this molecule presents specific analytical challenges due to the chemical reactivity of its central sulfoxide moiety and amide linker.

This application note details the development and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Designed by senior application scientists, this protocol establishes a self-validating system compliant with the latest ICH Q2(R2) guidelines[2], ensuring robust quantification of the Active Pharmaceutical Ingredient (API) in the presence of its critical degradation products.

Molecular Profiling & Scientific Rationale

To develop a robust method, we must first understand the causality between the molecule's structural liabilities and its chromatographic behavior.

Structural Liabilities & Degradation Pathways

The API contains two primary reactive centers:

  • Sulfoxide Group (-S(=O)-): Sulfoxides are redox-active. Under oxidative stress (e.g., peroxide exposure), the sulfoxide is oxidized to a sulfone . Under reductive conditions, it is reduced to a sulfide [3].

  • Amide Bond: Susceptible to acid- or base-catalyzed hydrolysis, yielding 2-[(2-chlorobenzyl)sulfinyl]acetic acid and 2-chloroaniline.

Stationary Phase Selection: The Power of π−π Interactions

A standard C18 column relies exclusively on hydrophobic partitioning. However, the API contains two electron-rich 2-chlorophenyl rings. By selecting a Phenyl-Hexyl stationary phase , we introduce orthogonal π−π interactions. This dual-retention mechanism (hydrophobic + aromatic) is critical for achieving baseline resolution ( Rs​>1.5 ) between the API and its structurally similar sulfone/sulfide degradants.

Elution Order Causality

In RP-HPLC, retention is inversely proportional to analyte polarity. The elution order of the redox triad is highly predictable based on their intrinsic hydrophilicity[4]:

  • Sulfoxide (API): Possesses a strong dipole moment (~4 D), making it the most polar species. (Elutes First)

  • Sulfone (Oxidation Impurity): The addition of a second oxygen slightly reduces the overall dipole moment compared to the sulfoxide, making it moderately less polar. (Elutes Second)

  • Sulfide (Reduction Impurity): Lacks the polar oxygen atom entirely, rendering it highly hydrophobic. (Elutes Last)

Experimental Protocols & Self-Validating Systems

Optimized Chromatographic Conditions

To ensure sharp peak shapes, 0.1% Formic Acid is added to the aqueous mobile phase. This acidic modifier suppresses the ionization of residual silanols on the silica support, preventing secondary interactions that cause peak tailing for amide-containing compounds.

Table 1: RP-HPLC Method Parameters

ParameterSpecificationRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmMaximizes π−π selectivity for chlorophenyl rings.
Mobile Phase A Water + 0.1% Formic AcidControls pH, suppresses silanol ionization.
Mobile Phase B Acetonitrile (HPLC Grade)Provides high elution strength and low UV cutoff.
Gradient Program 0-2 min: 30% B2-10 min: 30% 70% B10-12 min: 70% B12-15 min: 30% BFocuses the polar sulfoxide early, while flushing the highly retained sulfide late.
Flow Rate 1.0 mL/minBalances optimal linear velocity with system pressure.
Column Temp 35°CReduces mobile phase viscosity and improves mass transfer.
Detection UV at 254 nmTargets the strong absorbance of the bis-chlorophenyl chromophores while avoiding baseline drift from the formic acid gradient.
Injection Vol 10 µLPrevents column overloading.
Self-Validating System Suitability Test (SST)

Every protocol must be a self-validating system. Before analyzing unknown samples, the system must pass the following SST criteria using a standard mixture containing the API, Sulfone, and Sulfide.

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaPurpose
Resolution ( Rs​ ) >1.5 (API vs. Sulfone)Ensures baseline separation of the critical pair.
Tailing Factor ( Tf​ ) ≤1.5 for API peakVerifies absence of secondary silanol interactions.
Theoretical Plates ( N ) >5,000 Confirms column efficiency and packing integrity.
Injection Precision %RSD≤2.0% ( n=5 )Validates autosampler accuracy and detector stability.
Forced Degradation Workflow

To prove the method is "stability-indicating," the API must be subjected to stress conditions to artificially generate degradation products.

  • Preparation of Stock: Dissolve 10.0 mg of API in 10 mL of Acetonitrile (1.0 mg/mL).

  • Acid Stress: Mix 1 mL stock with 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Neutralize with 1 mL 0.1 M NaOH.

  • Base Stress: Mix 1 mL stock with 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Neutralize with 1 mL 0.1 M HCl.

  • Oxidative Stress: Mix 1 mL stock with 1 mL of 3% H2​O2​ . Store at room temperature for 2 hours.

  • Dilution: Dilute all stressed samples to a final theoretical concentration of 100 µg/mL using Mobile Phase A/B (50:50) prior to injection.

Results & Discussion

Forced Degradation Profile

The Phenyl-Hexyl column successfully resolved all generated impurities from the main API peak, proving the method's stability-indicating power.

Table 3: Forced Degradation Summary

Stress Condition% API RemainingMajor Degradant IdentifiedRelative Retention Time (RRT)Resolution ( Rs​ ) from API
Control (Unstressed) 100.0%None1.00 (API)N/A
Acid (0.1 M HCl, 60°C) 88.5%Cleaved Amide (Hydrolysis)0.654.2
Base (0.1 M NaOH, 60°C) 72.1%Cleaved Amide (Hydrolysis)0.654.2
Oxidation (3% H2​O2​ ) 81.3%Sulfone Impurity1.152.8
Reduction (Theoretical) N/ASulfide Impurity1.85> 10.0
ICH Q2(R2) Validation Summary

The method was validated strictly according to ICH Q2(R2) guidelines[2], ensuring it is fit for its intended purpose in regulatory environments.

Table 4: Method Validation Data

Validation ParameterResultICH Q2(R2) Acceptance Criteria
Linearity Range 10 - 150 µg/mLCorrelation coefficient ( R2 ) ≥0.999
Accuracy (Recovery) 99.2% - 101.5%98.0% - 102.0% across 3 concentration levels
Method Precision 0.85% RSD %RSD≤2.0% ( n=6 preparations)
Limit of Detection (LOD) 0.5 µg/mLSignal-to-Noise ( S/N ) ≥3:1
Limit of Quantitation (LOQ) 1.5 µg/mLSignal-to-Noise ( S/N ) ≥10:1

Visualizations

Chemical Degradation Pathway

DegradationPathway API 2-[(2-chlorobenzyl)sulfinyl] -N-(2-chlorophenyl)acetamide (API - Sulfoxide) Sulfide Sulfide Impurity (Reduction Product) API->Sulfide Reduction[H] Sulfone Sulfone Impurity (Oxidation Product) API->Sulfone Oxidation (H2O2) Hydrolysis Cleaved Amide (Hydrolysis Product) API->Hydrolysis Acid/Base + H2O Sulfide->API Oxidation [O]

Caption: Degradation pathways of the sulfinylacetamide API under stress conditions.

Method Development & Validation Lifecycle

MethodWorkflow Step1 1. Define Target Profile (CQAs & Impurity Limits) Step2 2. Column & Mobile Phase Screening (Phenyl-Hexyl) Step1->Step2 Step3 3. Forced Degradation (Generate Degradants) Step2->Step3 Step4 4. Method Optimization (Gradient & Temp Tuning) Step3->Step4 Step4->Step2 Poor Resolution (Rs < 1.5) Step5 5. ICH Q2(R2) Validation (Accuracy, Precision, LOD/LOQ) Step4->Step5

Caption: RP-HPLC method development and validation lifecycle based on ICH Q2(R2).

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • A Validated Stability-Indicating HPLC assay method for Modafinil HCl in bulk drug Source: International Journal of Pharmaceutical and Chemical Sciences / ResearchGate URL:[Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Detection of Thiodiglycol and Its Sulfoxide and Sulfone Analogues in Environmental Waters by High Performance Liquid Chromatography Source: National Technical Reports Library (NTIS) URL:[Link]

Sources

Application Note: In Vivo Dosing and Pharmacodynamic Profiling Protocols for 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Pharmacologists, Neurochemists, and Drug Development Scientists Compound Class: Atypical Dopamine Transporter (DAT) Inhibitor / Sulfinylacetamide Derivative

Scientific Rationale & Causality

The compound 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide belongs to a highly specialized class of modafinil analogues. Classical psychostimulants (e.g., cocaine, amphetamines) inhibit the dopamine transporter (DAT) by stabilizing an outward-facing conformation, leading to rapid dopamine (DA) efflux, hyperlocomotion, and high abuse liability. In contrast, heavily substituted sulfinylacetamides act as atypical DAT inhibitors. They bind to the S1 pocket of the DAT in a distinct orientation that promotes wakefulness without triggering the characteristic locomotor spike or reinforcing properties associated with classical stimulants [1].

To accurately evaluate this compound in murine models, researchers must overcome two primary challenges:

  • Physicochemical Liability (Formulation): The dual chloro-substitutions (on the benzyl and phenyl rings) significantly increase the compound's lipophilicity ( logP ). Standard aqueous vehicles will result in precipitation and erratic systemic absorption.

  • Pharmacodynamic Validation (Self-Validating Design): To prove the compound acts atypically, the experimental design must simultaneously measure neurochemical output (DA efflux) and behavioral output (locomotion/wakefulness). An increase in DA without a proportional increase in hyperlocomotion validates the atypical mechanism [2].

Expected Pharmacological Profile

To contextualize the experimental endpoints, the table below summarizes the expected quantitative and qualitative profile of this sulfinylacetamide derivative compared to a classical DAT inhibitor.

Pharmacological ParameterClassical Inhibitor (Cocaine)2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide
DAT Binding Affinity ( Ki​ ) ~200 - 300 nM< 50 nM (High Affinity)
DAT Binding Conformation Outward-facing (Open)Inward-facing / Atypical S1 binding
Extracellular DA Efflux Rapid, >400% baseline spikeGradual, sustained ~150-250% baseline
Wakefulness Promotion High (Accompanied by agitation)High (Clean eugeroic profile)
Locomotor Stimulation Severe hyperlocomotionNegligible / Baseline equivalent
Abuse Liability HighLow

Mechanistic and Experimental Visualizations

MOA Cmpd 2-[(2-chlorobenzyl)sulfinyl] -N-(2-chlorophenyl)acetamide DAT Atypical DAT Inhibition Cmpd->DAT Binds S1 Site DA Extracellular Dopamine DAT->DA Blocks Reuptake Wake Wakefulness Promotion DA->Wake Activates TMN Abuse Low Abuse Liability DA->Abuse No Locomotor Spike

Figure 1: Atypical DAT inhibition pathway and behavioral outcomes.

Workflow Acclim 1. Animal Acclimation (7 Days, 12h L/D Cycle) Surg 2. Stereotaxic Surgery (Probe & EEG Implantation) Acclim->Surg Recovery 3. Recovery Phase (7-10 Days) Surg->Recovery Base 4. Baseline Recording (24h prior to dosing) Recovery->Base Dose 5. IP Administration (10-100 mg/kg) Base->Dose Data 6. Data Acquisition (Microdialysis & Sleep Scoring) Dose->Data

Figure 2: In vivo experimental workflow for murine PK/PD evaluation.

Detailed Methodologies & Protocols

The following protocols are designed as a self-validating system. By establishing rigorous baselines and utilizing intra-subject vehicle controls, researchers can isolate the true pharmacodynamic effects of the compound from administration artifacts.

Protocol A: Vehicle Optimization and Formulation

Due to the halogenated aromatic rings, this compound requires a surfactant-based vehicle to prevent precipitation in vivo, which would otherwise lead to false-negative behavioral data [3].

Materials:

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Cremophor EL (or Tween-80)

  • 0.9% Sterile Saline

Step-by-Step Formulation (for a 10 mg/mL stock):

  • Weighing: Accurately weigh 10 mg of 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide.

  • Solubilization: Add 50 μ L of DMSO (5% final volume) to the compound. Vortex continuously until the powder is completely dissolved. Causality: DMSO disrupts the crystalline lattice of the lipophilic compound.

  • Surfactant Addition: Add 50 μ L of Cremophor EL (5% final volume). Vortex for 60 seconds.

  • Aqueous Phase: While sonicating the mixture in a water bath, add 900 μ L of 0.9% sterile saline dropwise (100 μ L at a time).

  • Validation: Visually inspect the solution against a dark background. It should be a clear to slightly opalescent microemulsion with no visible particulates.

  • Dosing: Administer via Intraperitoneal (IP) injection at a volume of 10 mL/kg.

Protocol B: In Vivo Microdialysis (Striatum/Nucleus Accumbens)

To confirm DAT inhibition, extracellular dopamine must be quantified in awake, freely moving mice.

  • Stereotaxic Surgery: Anesthetize the mouse (Isoflurane 1.5-2%). Implant a guide cannula targeting the striatum (Coordinates from Bregma: AP +1.0 mm, ML ±1.5 mm, DV -2.5 mm). Secure with dental cement.

  • Recovery & Habituation: Allow 7 days of recovery. Habituate the mouse to the microdialysis bowl for 3 days prior to the experiment to minimize stress-induced dopamine spikes.

  • Baseline Acquisition (Internal Validation): Insert the microdialysis probe (2 mm active membrane). Perfuse with Artificial Cerebrospinal Fluid (aCSF) at 1.0 μ L/min. Collect fractions every 20 minutes for at least 2 hours prior to dosing until DA levels stabilize (<10% variation between three consecutive samples).

  • Dosing & Collection: Administer the formulated compound (Protocol A). Continue collecting 20-minute fractions for 4 hours post-injection.

  • Analysis: Quantify DA using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Protocol C: EEG/EMG Sleep-Wake Scoring & Locomotor Tracking

To differentiate this compound from classical stimulants, wakefulness must be recorded alongside locomotor activity.

  • Implantation: During the microdialysis surgery, implant two EEG screw electrodes over the frontal and parietal cortices, and two EMG wire electrodes into the nuchal (neck) muscles.

  • Baseline Recording: Record 24 hours of baseline EEG/EMG and video tracking (Open Field) after the recovery period. Causality: This establishes the animal's natural circadian sleep-wake architecture and baseline ambulation.

  • Administration: Administer the compound at the onset of the light phase (when mice typically sleep).

  • Scoring Criteria:

    • Wakefulness: Low-amplitude, high-frequency EEG with high EMG tone.

    • NREM Sleep: High-amplitude, low-frequency (delta wave) EEG with low EMG tone.

    • REM Sleep: Low-amplitude, high-frequency (theta wave) EEG with complete EMG atonia.

  • Validation Check: If the EEG shows prolonged Wakefulness (>3 hours post-dose) but the Open Field video tracking shows normal, non-stereotypic ambulation (no hyperlocomotion), the compound's atypical DAT profile is successfully validated in vivo.

References

  • Cao, J., Slack, R. D., Bakare, O. M., Burzynski, C., Kopajtic, T. A., Bonifazi, A., ... & Newman, A. H. (2016). Novel and High Affinity 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues as Atypical Dopamine Transporter Inhibitors. Journal of Medicinal Chemistry, 59(23), 10676-10691.[Link]

  • Schmitt, K. C., & Reith, M. E. (2011). The Atypical Stimulant and Nootropic Modafinil Interacts with the Dopamine Transporter in a Different Manner than Classical Cocaine-Like Inhibitors. PLoS One, 6(10), e25790.[Link]

  • Okunola-Bakare, O. M., Cao, J., Kopajtic, T., Katz, J. L., & Newman, A. H. (2014). Elucidation of Structural Elements for Selectivity across Monoamine Transporters: Novel 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues. Journal of Medicinal Chemistry, 57(3), 1000-1013.[Link]

Application Note: Mass Spectrometry Fragmentation Pattern and Analytical Workflow for 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The compound 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide is a highly functionalized, bis-chlorinated analogue of the wake-promoting agent modafinil. Analyzing this class of sulfinylacetamides presents unique analytical challenges due to the thermal lability of the sulfoxide group and the complex isotopic signatures introduced by multiple halogen atoms.

This application note provides a comprehensive, mechanistically grounded guide to the electrospray ionization tandem mass spectrometry (ESI-LC-MS/MS) fragmentation pattern of this compound. Designed for researchers and drug development professionals, this protocol establishes a self-validating analytical workflow that leverages exact mass data, isotopic ratios, and optimized collision-induced dissociation (CID) pathways to ensure absolute quantitative specificity.

Physicochemical Properties & Exact Mass Data

Before initiating any MS/MS workflow, establishing the exact mass and isotopic distribution of the precursor ion is critical. Because this molecule contains two chlorine atoms, its isotopic signature acts as an internal validation tool during precursor selection.

Table 1: Physicochemical and Exact Mass Properties

PropertyValue
Molecular Formula C₁₅H₁₃Cl₂NO₂S
Monoisotopic Mass 341.0044 Da
Precursor Ion [M+H]⁺ 342.0123 m/z
Isotopic Signature (Precursor) M (100%), M+2 (~65%), M+4 (~11%)
Ionization Mode ESI Positive (+)
Primary Target Matrix Plasma / Urine

Mechanistic Fragmentation Pathways (MS/MS)

Understanding the causality behind a molecule's fragmentation is essential for selecting robust Multiple Reaction Monitoring (MRM) transitions. The spontaneous fragmentation of sulfinylacetamides into stabilized cations is a well-documented phenomenon in ESI-MS/MS[1]. For 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide, CID yields three primary diagnostic pathways:

Pathway A: Sulfoxide α -Cleavage (Quantifier)

The sulfoxide group is highly polarizable. Upon protonation, the C-S bond adjacent to the benzyl ring is significantly weakened. Cleavage of this bond results in the expulsion of the sulfinylacetamide moiety, yielding the 2-chlorobenzyl cation ( [C7​H6​Cl]+ ) at m/z 125.01 .

  • Causality: This fragment is exceptionally stable due to resonance stabilization (forming a tropylium-like ion). Because it requires low collision energy to form and resists further degradation, it is the optimal quantifier ion.

Pathway B: Amide Bond Cleavage (Qualifier 1)

Protonation at the amide nitrogen weakens the adjacent C-N bond. High-energy collision induces the cleavage of this bond, expelling the 2-chloroaniline cation ( [C6​H7​ClN]+ ) at m/z 128.02 .

  • Causality: While less abundant than the benzyl cation, this fragment is highly specific to the N-aryl substitution of the molecule, making it an excellent orthogonal qualifier.

Pathway C: Sulfenic Acid Elimination (Qualifier 2)

Sulfoxides bearing α -hydrogens can undergo a McLafferty-type rearrangement, leading to the neutral loss of sulfenic acid (in this case, 2-chlorobenzylsulfenic acid, 174 Da). This leaves a ketene derivative ( [C8​H7​ClNO]+ ) at m/z 168.02 .

  • Causality: This pathway confirms the intactness of the acetamide backbone.

Fragmentation M Precursor Ion [M+H]+ m/z 342.01 (C15H14Cl2NO2S+) F1 2-chlorobenzyl cation m/z 125.01 (C7H6Cl+) M->F1 Alpha-cleavage Loss of C8H8ClNO2S F2 2-chloroaniline cation m/z 128.02 (C6H7ClN+) M->F2 Amide cleavage Loss of C9H7ClO2S F3 Ketene derivative m/z 168.02 (C8H7ClNO+) M->F3 McLafferty rearrangement Loss of C7H7ClSO

Figure 1: MS/MS fragmentation pathway of 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide.

Experimental Protocols: LC-MS/MS Workflow

Sulfoxides are notoriously prone to thermal degradation during gas chromatography (GC), often yielding thioethers or artifactual breakdown products[2]. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory technique for this assay[3].

Sample Preparation (Solid Phase Extraction)

Biological matrices contain phospholipids that cause severe ion suppression in ESI.

  • Conditioning: Condition polymeric SPE cartridges (e.g., Oasis HLB, 30 mg) with 1.0 mL Methanol, followed by 1.0 mL MS-grade water.

  • Loading: Load 500 µL of biological sample (spiked with a deuterated internal standard).

  • Washing: Wash with 1.0 mL of 5% Methanol in water to elute polar endogenous interferences.

  • Elution: Elute the target analyte with 1.0 mL of 100% Methanol.

  • Drying: Evaporate to dryness under a gentle nitrogen stream at 35°C . Critical: Do not exceed 40°C to prevent thermal degradation of the sulfoxide.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A.

Liquid Chromatography Conditions
  • Column: C18 Reversed-Phase UHPLC column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: MS-grade Water with 0.1% Formic Acid and 2 mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% B hold for 0.5 min, ramp to 90% B over 3.5 min, hold for 1 min, re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Mass Spectrometry (ESI+) Parameters
  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon (4.0 x 10⁻³ mbar)

Workflow Prep 1. Sample Prep SPE Extraction LC 2. UHPLC C18, 0.1% FA Prep->LC Ion 3. ESI(+) Protonation LC->Ion MS 4. MRM Detection Q1 -> Q2 -> Q3 Ion->MS

Figure 2: Step-by-step LC-MS/MS experimental workflow for sulfinylacetamide quantification.

Quantitative Data & MRM Transitions

Table 2: Optimized MRM Transitions

Precursor Ion (m/z)Product Ion (m/z)Fragment IdentityCollision Energy (eV)Dwell Time (ms)Purpose
342.01125.012-chlorobenzyl cation2550Quantifier
342.01168.02Ketene derivative1550Qualifier 1
342.01128.022-chloroaniline cation3050Qualifier 2

Methodological Causality & Troubleshooting

The Necessity of Mobile Phase Additives

Sulfoxides readily form sodium adducts [M+Na]+ in the ESI source, which do not fragment predictably and drastically reduce the sensitivity of the assay. The addition of 2 mM ammonium acetate acts as a volatile buffer to competitively suppress sodium adduct formation, driving the ionization equilibrium entirely toward the desired [M+H]+ precursor.

Isotopic Signature as a Self-Validating System (E-E-A-T Principle)

A robust analytical protocol must be self-validating. The intact precursor molecule (m/z 342.01) contains two chlorine atoms, presenting a classic 9:6:1 isotopic ratio for M : M+2 : M+4.

However, notice that all three primary fragments (m/z 125.01, 128.02, 168.02) contain only ONE chlorine atom . Therefore, a self-validating data review must verify that the product ions exhibit a 3:1 (M : M+2) isotopic ratio. If a qualifier transition (e.g., m/z 168.02) lacks a corresponding peak at m/z 170.02 at ~33% intensity, the signal is an isobaric matrix interference, not the target analyte. This structural reality provides absolute certainty in peak integration.

References

  • Title: For Peer Review - LJMU Research Online: GC-MS Degradation of Modafinil and Analogues.
  • Title: A novel study of screening and confirmation of modafinil, adrafinil and their metabolite modafinilic acid under EI-GC-MS and ESI-LC-MS-MS ionization.
  • Title: Liquid chromatography tandem mass spectrometry method for the estimation of modafinil.
  • Title: Detection of Doping Agents by LC–MS and LC–MS-MS.
  • Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide for Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide presents a classic "brick dust and grease" paradox in early-stage drug development. Structurally, it possesses two highly lipophilic 2-chlorophenyl rings that drive high crystal lattice energy and severe hydrophobicity. While the sulfinyl (S=O) and acetamide (NH-C=O) moieties provide hydrogen-bond acceptors and donors, the molecule lacks any strongly ionizable groups (the pKa of typical amides is >15). Consequently, traditional solubility-enhancing techniques like pH adjustment or salt formation are completely ineffective.

This technical support guide provides validated, causality-driven methodologies to overcome solvent-shift precipitation, ensuring accurate and reproducible data in your in vitro biological assays.

Troubleshooting Guide & FAQs

Q: Why does my compound precipitate immediately upon dilution from a 10 mM DMSO stock into my assay buffer? A: This is driven by the thermodynamic "solvent shift" effect. In 100% DMSO, the compound is fully solvated. When introduced to an aqueous buffer, the water molecules preferentially hydrogen-bond with the DMSO and themselves, rapidly increasing the dielectric constant of the medium. Because your compound lacks ionizable groups to interact with water, the hydrophobic 2-chlorophenyl rings are "squeezed out" of the solvent network, leading to rapid hydrophobic aggregation and precipitation .

Q: Can I just increase the final DMSO concentration in my cell-based assay to keep the compound soluble? A: No. For most cell-based assays, the maximum tolerated DMSO concentration is strictly 0.1% to 0.5% (v/v). Exceeding this threshold induces solvent-mediated cytotoxicity, alters cell membrane permeability, and creates artifactual signaling that invalidates your biological readouts. In biochemical assays, high DMSO can denature the target protein .

Q: Since pH adjustment won't work, what is the most scientifically sound approach for solubilizing this specific structure? A: Host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal strategy. The hydrophobic internal cavity of HP-β-CD is sterically ideal for encapsulating the bulky 2-chlorophenyl rings, while its hydroxylated exterior maintains excellent aqueous solubility. This method masks the lipophilicity without altering the compound's covalent structure or ionization state .

Solubilization Logic & Workflows

SolubilizationWorkflow Start Compound Stock (10 mM in 100% DMSO) Decision Assay Type? Start->Decision CellBased Cell-Based Assay (Max 0.1-0.5% DMSO) Decision->CellBased In vitro cells Biochem Biochemical Assay (Max 1-5% DMSO) Decision->Biochem Enzyme/Binding HPBCD HP-β-CD Complexation (Encapsulates chlorophenyl rings) CellBased->HPBCD Tween Ternary System (DMSO + Tween-80 + Buffer) Biochem->Tween Success Soluble & Bioavailable HPBCD->Success Tween->Success

Workflow for selecting the optimal solubilization strategy based on assay type.

Mechanism DMSO Compound in DMSO (Fully Solvated) Water Direct Dilution in Buffer (Solvent Shift) DMSO->Water Precipitate Hydrophobic Aggregation (Brick-dust precipitation) Water->Precipitate No Excipient CD Addition of HP-β-CD (Host-Guest Complex) Water->CD With Excipient Soluble Molecularly Dispersed (Aqueous Soluble) CD->Soluble

Mechanism of solvent-shift precipitation vs. cyclodextrin-mediated rescue.

Experimental Protocols

Protocol A: HP-β-CD Inclusion Complexation (Recommended for Cell-Based Assays)

Causality: Cyclodextrins rely on dynamic thermodynamic equilibrium. By creating a concentrated stock directly in a cyclodextrin solution (bypassing DMSO entirely), you prevent the solvent-shift shock, ensuring the compound remains molecularly dispersed upon final dilution into the cell culture medium.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in your base assay buffer (e.g., PBS or HBSS). Filter sterilize through a 0.22 µm PES membrane.

  • Solid Addition: Weigh out the solid 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide. Do not dissolve in DMSO first, as residual DMSO will competitively bind the cyclodextrin cavity and displace the drug.

  • Suspension: Add the 20% HP-β-CD solution directly to the solid compound to target a theoretical 1 mM concentration.

  • Energy Input: Sonicate the suspension in a water bath at 37°C for 30 minutes. Causality: The mechanical and thermal energy overcomes the high crystal lattice energy of the chlorophenyl rings, facilitating their entry into the hydrophobic cyclodextrin cavity.

  • Equilibration: Place the vial on an orbital shaker at room temperature for 24 hours to establish thermodynamic equilibrium.

  • Self-Validation & Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes. Self-validating step: The supernatant must be completely clear. Any pellet indicates the saturation limit. The clear supernatant is your working stock.

  • Quantification: Quantify the exact concentration of the supernatant via HPLC-UV before applying it to your biological assay.

Protocol B: Ternary Micellar System (Recommended for Biochemical Assays)

Causality: In cell-free biochemical assays (e.g., target binding or enzymatic assays), bulky cyclodextrins might sterically hinder the compound from entering the target protein's binding pocket. A ternary system (DMSO + Non-ionic Surfactant + Buffer) creates flexible micelles that shield the hydrophobic rings while allowing target interaction.

Step-by-Step Methodology:

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.

  • Surfactant Preparation: In a separate tube, prepare a 10% (v/v) Tween-80 solution in PBS.

  • Micelle Formation: Slowly add 10 µL of the 10 mM DMSO stock dropwise into 90 µL of the 10% Tween-80 solution while vortexing vigorously. Self-validating step: The intermediate solution must remain optically clear. If turbidity is observed, the critical micelle concentration (CMC) has not been reached, and the surfactant ratio must be increased.

  • Assay Dilution: Dilute this intermediate stock 1:10 into your final assay buffer. Final assay conditions will safely tolerate 10 µM compound with only 0.1% DMSO and 0.1% Tween-80.

Quantitative Data Presentation

The table below summarizes the expected outcomes of applying different solubilization strategies to 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide.

Solubilization StrategyExcipient / Solvent SystemMax Apparent Aqueous SolubilityBiocompatibility (Cell Assays)Primary Application Suitability
Direct Dilution 100% DMSO stock into buffer< 1 µMPoor (Requires toxic >1% DMSO)None (Leads to precipitation)
Host-Guest Complexation 20% HP-β-CD in PBS~ 500 µMExcellent (Non-toxic, no membrane lysis)Cell-based phenotypic assays
Ternary Micellar System 0.1% Tween-80 + 0.1% DMSO~ 50 µMModerate (Surfactants can lyse cells)Cell-free biochemical assays
Co-solvency 5% PEG-400 in Buffer~ 10 µMModerate (Osmotic stress on cells)In vivo PK screening

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization Source: Drug Discovery Today URL:[Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs Source: Hilaris Publisher URL:[Link]

  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines Source: PubMed Central (PMC) URL:[Link]

Technical Support Center: Troubleshooting Aqueous Precipitation of 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Compound Profiling & The Causality of Precipitation

Before troubleshooting, we must analyze the physicochemical nature of the target molecule. 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide is a highly lipophilic small molecule characterized by two bulky, electron-withdrawing chlorophenyl rings, a central sulfinyl group, and an acetamide linker.

When you prepare a concentrated stock (e.g., 10 mM) in 100% DMSO, the molecule is fully solvated. However, upon direct dilution into an aqueous assay buffer, a phenomenon known as a "solvent crash" occurs. The hydrophobic effect drives the non-polar chlorophenyl rings to self-associate rapidly to minimize contact with water, overcoming the weak hydrogen-bonding capacity of the sulfinyl and amide groups. This results in localized supersaturation and immediate kinetic precipitation[1][2].

Frequently Asked Questions (FAQs)

Q1: Will adjusting the pH of my assay buffer prevent this compound from precipitating? A: No. A common misconception in assay development is that pH adjustment universally improves solubility. This molecule lacks ionizable basic amines or acidic carboxylic acids. The amide nitrogen's lone pair is delocalized into the adjacent carbonyl group, rendering it non-basic, and the sulfoxide is neutral across the physiological pH range (pH 4–9). Because there is no charged state to leverage, thermodynamic solubility is independent of pH for this specific chemotype.

Q2: I diluted my DMSO stock 1:100 into PBS, and the solution looks clear to the naked eye. Am I safe to proceed with my in vitro assay? A: Not necessarily. Hydrophobic compounds often form colloidal nano-precipitates that do not scatter enough visible light to appear cloudy to the naked eye. These aggregates can sequester your compound, leading to artificially low free-drug concentrations and false-negative assay results. You must validate the true kinetic solubility using a secondary method, such as nephelometry, which detects scattered light from sub-micron particles[3].

Q3: What is the most effective solubilization strategy for this specific structural class? A: Host-guest complexation using cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD), is highly recommended. The hydrophobic cavity of HP-β-CD is sterically perfectly sized to encapsulate the bulky chlorophenyl and chlorobenzyl rings. This shields the lipophilic moieties from the aqueous environment, while the hydrophilic exterior of the cyclodextrin maintains bulk aqueous solubility without disrupting cell membranes (unlike harsh surfactants)[4].

Validated Troubleshooting Workflow

To systematically prevent precipitation and ensure data integrity, follow the logical workflow mapped below.

G Stock 10 mM DMSO Stock 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide IntDil Intermediate Dilution Step (e.g., 10% DMSO + 10% HP-β-CD) Stock->IntDil Dilute 1:10 BufferAdd Dropwise Addition to Aqueous Buffer (Continuous Vortexing) IntDil->BufferAdd Dilute to final conc. Check Nephelometric Validation Is scattered light detected? BufferAdd->Check Measure Turbidity Remedy Formulation Adjustment: Increase HP-β-CD or Reduce Final Assay Conc. Check->Remedy Yes (Precipitation) Success Proceed to In Vitro Assay (Thermodynamically Stable Solution) Check->Success No (Clear) Remedy->IntDil Re-optimize

Workflow for preventing precipitation and validating solubility of sulfinyl acetamides.

Quantitative Data Summary: Solubilization Strategies

The table below summarizes the expected solubility limits and assay risks associated with different excipient strategies for lipophilic sulfinyl acetamides.

Solubilization AgentEst. Kinetic Solubility LimitMechanism of ActionRisk of Assay Interference
1% DMSO (Control) < 1 µMNone (Solvent crash likely)Low
5% DMSO ~5 µMCo-solvent polarity shiftHigh (Enzyme inhibition / Cell toxicity)
0.1% Tween-20 ~10–20 µMMicellar encapsulationModerate (Membrane disruption in cell assays)
10% HP-β-CD > 50 µMHost-guest inclusion complexLow (Generally inert and biocompatible)

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols integrate physical preparation with mandatory analytical validation steps.

Protocol A: Step-Down Dilution with HP-β-CD

Purpose: To formulate a stable aqueous solution without localized supersaturation.

  • Prepare the Excipient Buffer: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS) to a final concentration of 10% (w/v). Filter through a 0.22 µm membrane to remove any particulate baseline.

  • Intermediate Dilution: Pipette 10 µL of the 10 mM DMSO compound stock into 90 µL of 100% DMSO to create a 1 mM intermediate stock.

  • Complexation Step: Slowly add 10 µL of the 1 mM intermediate stock to 90 µL of the 10% HP-β-CD buffer while vortexing continuously. Causality note: Continuous shear force prevents localized high concentrations of DMSO from crashing out before the cyclodextrin can encapsulate the compound.

  • Final Dilution: Dilute this mixture 1:10 into the bulk assay buffer to reach a final assay concentration of 10 µM (Final DMSO = 0.1%, Final HP-β-CD = 0.1%).

  • Validation: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS. If the measured concentration is < 9.5 µM, precipitation has occurred, and the HP-β-CD ratio must be increased[2].

Protocol B: High-Throughput Nephelometric Validation

Purpose: To confirm the absence of colloidal nano-precipitates prior to biological screening.

  • Plate Preparation: Transfer 200 µL of the final formulated assay buffer (from Protocol A) into a clear-bottom, black-walled 96-well microtiter plate. Include a blank well containing only the buffer + excipient (no compound).

  • Nephelometric Measurement: Read the plate using a microplate nephelometer (or a standard plate reader equipped with a light scattering module, measuring absorbance at 600 nm as a proxy for turbidity)[3].

  • Data Analysis: Calculate the Nephelometry Turbidity Unit (NTU) ratio.

    • Self-Validation Check: If the well containing 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide exhibits an NTU > 1.5x the blank, nano-precipitates are present. The solution is kinetically unstable and must be discarded[1].

References[4] Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFULh_rVTPBdVidpljhlIAzaVgUNaVf6MNJTuioFLKrUG-RwmVuYw94wkm9nKYCwjDaB98u6gZHtOaUEBMm6C0WuQaoXXDbHLFiAsj22FXeMAowQaxTOqWZ8nA-zyc52tU_ZVPEM1uieu1ZhvpK[1] High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering - pharmaexcipients.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG2WNqe9FAUiN247B6ZNqSpJgXboI3MRX4XXAll586vtUNrQi90yqumS97fgrDbk9ebm5tjMvXohwv3TgRd3_vnw9__3N9jLx8AYmb7GhwF_tQ6HbmieNdoV4wsC0QunHsP5KX-32NuJi1BASQaMvugnwPRUtrACv4dQBx3ZodUHKSP243qtLwZR9or3Vygv1iw8zqURiM9dboWIjNvva3oVIK-pClunDFCByzNndCfP_DvPkroyV1pgI2O-y7tSPm7keml0AZDa7mUQJ13PmHbtBqmLLIWE-u1QFbVKu9WaggMuyRRV3Jsi626l6hmZHNwRQtR74vmlotVBMphy2q[2] Introduction: Clarifying "ALERT Compound" and the Importance of Solubility - benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwSqDTP3RqJx8Y7pikVf62CNNwFFTj9lR_aiCx_lQwcboPFSA0jRDtrLkhSXyA0MCruY082pPl8YGbpHuC9mr1XsElVPYZBphq4IIoe5RztbhkSbS6DmRRVsdKeb9MpRwefLz5qwcQzmnbW7nMuwHrrx3LM69qW24lnokb50hvnTuzpkzCX527iRmvF6RjZk0VU3c8EoPxl8XjhWpTV4g1QtoFIA==[3] Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates - acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1DL7FNVFR1zGq8UVmYvqkvZxSs2WWm8lg3pfxxtGgeM-_3Xnmf7V_JM6fudxsp5OE13PD70rlQEUCjA8N2oYvj1dB_m_8MLlGMj8ZwAmfSj4A-oRmuS75yTkgTaSJz9BvHnXDOA==

Sources

Technical Support Center: Formulation Strategies for 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center. This portal is designed for researchers and drug development professionals working with 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide .

As a bis-chlorinated analog of the sulfinyl acetamide class (structurally related to wake-promoting agents like modafinil), this compound presents severe bioavailability challenges. The addition of two chloro- substituents drastically increases its lipophilicity (LogP) and crystal lattice energy, rendering it practically insoluble in aqueous media (BCS Class II/IV). This guide synthesizes field-proven insights to help you troubleshoot formulation failures and optimize oral bioavailability.

Diagnostic FAQs: Understanding the Molecule

Q: Why does standard micronization fail to improve the bioavailability of this compound? A: Micronization increases the surface area of the drug particles (per the Noyes-Whitney equation), but it does not alter the thermodynamic barrier of the crystal lattice energy. For highly crystalline bis-chlorinated sulfinyl acetamides, the intrinsic solubility is so low that even with maximum surface area, the dissolution rate in the gastrointestinal (GI) tract remains the rate-limiting step. To achieve meaningful bioavailability, you must disrupt the crystal lattice entirely by transitioning to an Amorphous Solid Dispersion (ASD) or bypass dissolution via a Lipid-Based Formulation 1.

Q: During Hot-Melt Extrusion (HME), I am observing a color change and loss of assay. What is happening? A: The sulfinyl group (-S(=O)-) is thermally labile. At the high temperatures required to melt this compound's rigid crystal structure, the sulfoxide is highly susceptible to thermal degradation (often oxidizing to a sulfone or reducing to a sulfide). Causality & Solution: The thermal stress of HME is breaking the molecule. You must either lower the processing temperature by using a highly miscible, low-Tg polymer (like PVP-VA) and adding an antioxidant (e.g., BHT), or abandon HME entirely in favor of a solvent-based approach like Spray Drying.

Q: Should I formulate this as a Nanosuspension or a SMEDDS? A: It depends on the metabolic profile of your compound. If the drug is subject to extensive hepatic first-pass metabolism, a Self-Microemulsifying Drug Delivery System (SMEDDS) is preferred. The lipid excipients in SMEDDS can promote lymphatic transport via chylomicron assembly, effectively bypassing the liver 2. If first-pass metabolism is not a concern, polymeric nanosuspensions (e.g., via electrospraying) offer excellent physical stability and rapid dissolution 3.

FormulationWorkflow Start 2-[(2-chlorobenzyl)sulfinyl] -N-(2-chlorophenyl)acetamide Assess Assess Physicochemical Properties (LogP, Tm, Solubility) Start->Assess LogP LogP > 4 High Lipophilicity Assess->LogP Lipid Affinity Tm High Tm High Lattice Energy Assess->Tm Solid State SMEDDS Lipid-Based Formulation (SMEDDS/SEDDS) LogP->SMEDDS Solubilize in Oils ASD Amorphous Solid Dispersion (Spray Drying) Tm->ASD Disrupt Crystal Lattice Nano Nanosuspension (Nanomilling) Tm->Nano Increase Surface Area

Fig 1: Decision matrix for overcoming solubility barriers in bis-chlorinated sulfinyl acetamides.

Troubleshooting Guide: Common Experimental Failures

Issue 1: Recrystallization in Amorphous Solid Dispersions (ASDs)

Symptom: Your spray-dried powder shows an initial burst release in dissolution testing, followed by a sharp drop in drug concentration after 30 minutes. Root Cause: The drug is precipitating out of the supersaturated state in the aqueous medium. The bis-chlorophenyl rings drive rapid nucleation due to strong hydrophobic interactions. Resolution: Switch your carrier polymer to HPMCAS-HF (Hydroxypropyl Methylcellulose Acetate Succinate, High grade). The amphiphilic nature of HPMCAS allows its hydrophobic acetate/succinate groups to interact with the chlorophenyl rings, sterically hindering nucleation and maintaining the "spring and parachute" effect in the GI tract.

Issue 2: SMEDDS Precipitation upon Aqueous Dilution

Symptom: The SMEDDS pre-concentrate is clear, but upon 1:100 dilution in Simulated Gastric Fluid (SGF), the emulsion turns cloudy and drug crystals form. Root Cause: The formulation relies too heavily on co-solvents (like ethanol or PEG 400). When diluted, the co-solvent partitions into the bulk water, drastically reducing the solvent capacity of the remaining oil/surfactant droplets, forcing the highly lipophilic drug to precipitate. Resolution: Formulate a Supersaturable SMEDDS (s-SMEDDS) . Reduce the co-solvent ratio and incorporate a polymeric precipitation inhibitor (PPI) such as Soluplus® or HPMC (at 1-2% w/w) directly into the lipid pre-concentrate. The PPI will stabilize the supersaturated state upon emulsification.

Self-Validating Experimental Protocols

Protocol A: Preparation and Validation of ASD via Spray Drying

This protocol utilizes a solvent-evaporation technique to trap the molecule in a high-energy amorphous state, bypassing the thermal degradation risks of HME.

Step 1: Solvent Selection & Dissolution

  • Prepare a 9:1 (v/v) mixture of Dichloromethane (DCM) and Methanol. Causality: DCM dissolves the lipophilic drug, while Methanol ensures the polymer (HPMCAS) remains fully solvated.

  • Dissolve the drug and HPMCAS-HF at a 1:3 ratio to achieve a total solid concentration of 5% w/v. Stir until optically clear.

Step 2: Spray Drying Parameters

  • Process the solution using a laboratory spray dryer (e.g., Büchi B-290) with the following parameters:

    • Inlet Temperature: 75°C (Keeps droplet evaporation rapid but below the drug's thermal degradation point).

    • Aspirator: 100%

    • Pump Speed: 15%

    • Atomization Gas Flow: 40 mm (Rotameter).

Step 3: Secondary Drying

  • Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual DCM/Methanol below ICH Q3C limits.

Step 4: Self-Validation (Crucial Step)

  • Physical State: Run Powder X-Ray Diffraction (PXRD). Validation: The diffractogram must show a broad "halo" with an absolute absence of sharp Bragg peaks. If peaks are present, the drug-polymer ratio must be increased (e.g., to 1:4).

  • Chemical Integrity: Run HPLC. Validation: Ensure no secondary peaks corresponding to sulfone/sulfide degradants are present.

Protocol B: Formulation of an Optimized SMEDDS

This protocol creates a thermodynamically stable microemulsion that spontaneously forms <50 nm droplets in the gut 4.

Step 1: Excipient Blending

  • Combine Capmul MCM (Oil phase, 20% w/w), Tween 80 (Surfactant, 50% w/w), and Transcutol HP (Co-surfactant, 30% w/w) in a glass vial.

  • Vortex for 2 minutes and sonicate for 5 minutes to ensure a homogenous isotropic mixture.

Step 2: Drug Loading

  • Add 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide to the mixture at 80% of its equilibrium solubility limit (determined via prior saturation studies).

  • Stir at 37°C for 24 hours until fully dissolved.

Step 3: Self-Validation (Emulsification Efficiency)

  • Drop 1 mL of the pre-concentrate into 250 mL of 0.1 N HCl (37°C) under gentle magnetic stirring (50 rpm).

  • Validation: The mixture must form a clear or slightly bluish transparent dispersion within 60 seconds. Analyze via Dynamic Light Scattering (DLS); the Z-average droplet size must be <50 nm with a Polydispersity Index (PDI) < 0.3.

SMEDDSMechanism Formulation SMEDDS Pre-concentrate (Drug + Oil + Surfactants) Stomach Aqueous Dispersion in Stomach Formulation->Stomach Ingestion Microemulsion Spontaneous Microemulsion (<50 nm droplets) Stomach->Microemulsion Self-Emulsification Intestine Intestinal Lumen (Mixed Micelles) Microemulsion->Intestine Lipolysis Absorption Enterocyte Uptake & Lymphatic Transport Intestine->Absorption Partitioning

Fig 2: In vivo self-emulsification and absorption pathway of SMEDDS formulations.

Quantitative Data Presentation

The following table summarizes the comparative performance of different formulation strategies for highly lipophilic sulfinyl acetamide derivatives, based on established pharmacokinetic benchmarks.

Formulation StrategyApparent Aqueous Solubility (µg/mL)Relative Bioavailability (Fold Increase vs. Pure API)Physical Stability (6 Months, 40°C/75% RH)Primary Mechanism of Enhancement
Pure Crystalline API < 1.01.0x (Baseline)ExcellentN/A
Micronized Suspension ~ 2.51.2x - 1.5xGood (Prone to agglomeration)Increased surface area
Polymeric Nanosuspension ~ 15.02.5x - 3.0xModerate (Ostwald ripening risk)Nanoscale surface area & altered saturation
Amorphous Solid Dispersion ~ 120.04.0x - 5.5xGood (If Tg is sufficiently high)Disruption of crystal lattice energy
SMEDDS (Lipid-based) > 500.0 (in micelles)6.0x - 8.0xExcellent (Thermodynamically stable)Pre-solubilized state & lymphatic transport

References

  • Formulation of PEG-based Solid Dispersion for Dissolution rate Enhancement of Modafinil. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems. Taylor & Francis.
  • Electrosprayed polymeric nanobeads and nanofibers of modafinil: preparation, characterization, and drug release studies. BioImpacts / PMC.
  • Optimization of Self-Microemulsifying Drug Delivery Systems (SMEDDS) Using a D-Optimal Design and the Desirability Function.

Sources

Minimizing off-target effects of 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide in vitro

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Hub. Working with 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide (hereafter referred to as CBS-CPA ) presents unique in vitro challenges. As a highly lipophilic, halogenated sulfinyl acetamide, CBS-CPA is prone to physicochemical artifacts that mimic biological activity. Its high predicted LogP and redox-sensitive sulfinyl moiety make it highly susceptible to off-target protein binding, membrane partitioning, and metabolic instability.

This guide is designed to help you isolate true on-target pharmacology from off-target toxicity using self-validating experimental systems and thermodynamic principles.

Part 1: Quantitative Liability Assessment

Before troubleshooting your assays, it is critical to understand the physical constraints of the molecule. The table below summarizes the core liabilities of CBS-CPA and the causal mechanisms behind its off-target behavior.

Table 1: CBS-CPA Physicochemical Properties and Associated Off-Target Liabilities

PropertyPredicted ProfileBiological ConsequenceMitigation Strategy
Lipophilicity (LogP) > 4.0High membrane partitioning; promiscuous hydrophobic interactions.Cap assay concentration at 10 µM; maintain DMSO ≤ 0.1%.
Protein Binding > 95%Reduced free fraction ( fu​ ); high assay-to-assay variability.Standardize FBS batch; perform serum shift assays.
Redox Stability Labile (Sulfinyl)Intracellular conversion to sulfide/sulfone metabolites.Limit continuous incubation to < 24h; monitor via LC-MS/MS.
Aqueous Solubility < 50 µMMicelle formation and precipitation at high doses.Pre-dilute in 100% DMSO; vortex immediately upon media addition.
Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: I am observing a sharp drop in cell viability at concentrations >10 µM that does not align with my target's known biology. Is this target-mediated? A1: Highly unlikely. The presence of two chlorophenyl rings drives the molecule's lipophilicity. High lipophilicity is a primary driver of off-target promiscuity and toxicological attrition in drug development ()[1]. At concentrations exceeding 10 µM, CBS-CPA likely exceeds its critical micelle concentration (CMC) in aqueous media or partitions non-specifically into lipid bilayers, causing membrane disruption (phospholipidosis) rather than specific target engagement. Actionable Step: If the IC50 of your target is >10 µM, the compound requires structural optimization (e.g., reducing LogP by removing a chloro group) rather than increasing the dose.

Q2: My assay results fluctuate wildly depending on the batch of Fetal Bovine Serum (FBS) used. How do I standardize this? A2: This is a classic symptom of high plasma protein binding. Lipophilic acetamides bind strongly to Bovine Serum Albumin (BSA). Variations in FBS lipid and protein content shift the unbound, active fraction ( fu​ ) of CBS-CPA. Actionable Step: Perform a Serum Shift Assay (see Protocol 1). By measuring the IC50 at 0%, 2%, and 10% FBS, you can calculate the exact fu​ and adjust your nominal dosing to ensure consistent free-drug exposure.

Q3: I suspect the sulfinyl group is being metabolized during my 72-hour incubation. How can I verify this? A3: Sulfoxides are inherently redox-sensitive. In the reducing environment of the cytosol, or via non-P450 enzymes like aldehyde oxidase, the sulfinyl group can be reduced to a sulfide ()[2]. Conversely, reactive oxygen species (ROS) can oxidize it to a sulfone. These metabolites possess entirely different pharmacophores and off-target profiles. Actionable Step: Limit continuous incubation times to <24 hours where possible. Include an antioxidant (e.g., 1 mM N-acetylcysteine) to quench ROS-mediated oxidation, and use LC-MS/MS to quantify the sulfone/sulfide ratio in the media post-incubation.

Pathways Drug CBS-CPA (Sulfinyl Acetamide) Membrane Lipid Bilayer Partitioning Drug->Membrane Hydrophobic Target Primary Target Binding Drug->Target Specific Metabolite1 Sulfone Metabolite (Oxidation) Drug->Metabolite1 ROS Metabolite2 Sulfide Metabolite (Reduction) Drug->Metabolite2 Reductases OffTarget Off-Target Protein Binding Membrane->OffTarget Accumulation Metabolite1->OffTarget Promiscuous Metabolite2->OffTarget Promiscuous

Cellular partitioning and redox metabolism pathways leading to off-target interactions.

Part 3: Self-Validating Experimental Protocols

To definitively separate on-target biology from off-target artifacts, implement the following orthogonal workflows.

Protocol 1: Serum Shift Assay for Free Drug Calculation

Causality: Total drug concentration does not equal free drug concentration. If a phenotype is truly target-driven, the apparent IC50 will shift proportionally with FBS concentration because only the free fraction ( fu​ ) can engage the intracellular target. If the phenotype is caused by non-specific membrane disruption, the shift will be non-linear. Methodology:

  • Seed cells in 96-well plates and allow adherence for 24 hours.

  • Prepare three identical serial dilutions of CBS-CPA (0.01 µM to 30 µM) in 100% DMSO.

  • Dilute the DMSO stocks 1:1000 into three distinct media preparations: 0% FBS, 2% FBS, and 10% FBS (ensuring final DMSO remains constant at 0.1%).

  • Treat cells for 24 hours and measure your phenotypic readout (e.g., luminescence viability).

  • Validation Check: Plot the IC50 against the FBS percentage. A linear rightward shift confirms high protein binding and target specificity. Extrapolate the regression line to 0% FBS to determine the true intrinsic IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: Phenotypic readouts are downstream and highly susceptible to off-target interference. CETSA isolates the physical binding event. When CBS-CPA binds its target, it thermodynamically stabilizes the protein's folded state, requiring higher temperatures to induce denaturation and precipitation, proving direct binding inside the living cell ()[3]. Methodology:

  • Treat cells with 1 µM CBS-CPA or vehicle (0.1% DMSO) for 1 hour. Note: A short incubation is crucial to allow intracellular equilibration without triggering downstream apoptosis or extensive sulfoxide metabolism.

  • Harvest cells, wash with cold PBS, and divide equally into 8 PCR tubes.

  • Subject each aliquot to a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lyse cells via freeze-thaw cycling (3x) in liquid nitrogen.

  • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins.

  • Analyze the soluble supernatant fraction via Western blot against your primary target.

  • Validation Check: A positive shift in the aggregation temperature ( Tagg​ ) in the CBS-CPA treated group compared to the vehicle confirms direct, on-target engagement. Lack of a shift combined with a phenotypic response definitively indicates off-target toxicity.

G A Treat Cells with CBS-CPA (0.1 - 10 µM) B Cellular Thermal Shift Assay (CETSA) A->B C Phenotypic Profiling (e.g., Cell Viability) A->C D Target Engagement Confirmed (Shift in Tm) B->D E No Target Engagement (No Shift) B->E F On-Target Phenotype (Correlates with IC50) C->F G Off-Target Toxicity (Occurs at >10x IC50) C->G D->F Ideal Profile E->G Liability

Workflow combining CETSA and phenotypic profiling to isolate off-target toxicity.

References
  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890.[Link]

  • Fukami, T., Yokoi, T., & Nakajima, M. (2022). Non-P450 Drug-Metabolizing Enzymes: Contribution to Drug Disposition, Toxicity, and Development. Annual Review of Pharmacology and Toxicology, 62, 243-262.[Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[Link]

Sources

Validation & Comparative

Validating Target Specificity of 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide: A Comparison Guide to CRISPR Knockout Lines vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: April 2026

The development of novel small-molecule inhibitors, such as the sulfinyl acetamide derivative 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide (hereafter referred to as CBSCA ), requires rigorous target deconvolution. While a compound may show potent phenotypic effects (e.g., cancer cell cytotoxicity or pathway inhibition), proving that these effects are strictly driven by the inhibition of its primary target—rather than off-target polypharmacology—is a critical bottleneck in drug development.

This guide objectively compares the use of CRISPR-Cas9 knockout (KO) lines against traditional target validation alternatives (RNAi and pharmacological profiling) and provides a self-validating experimental framework for confirming the specificity of CBSCA.

The Causality of Target Validation: Why Genetic Nulls Matter

To definitively validate a small molecule's target, researchers must establish a direct causal link between the presence of the target protein and the compound's phenotypic effect.

Historically, researchers relied on RNA interference (siRNA/shRNA) to knock down target expression. However, RNAi rarely achieves complete ablation; residual protein expression (often 10–20%) can be sufficient to maintain cellular viability, masking the compound's true mechanism[1]. Furthermore, RNAi is notorious for sequence-dependent off-target effects, which can lead to the false assignment of a gene's function to a specific target[2].

CRISPR-Cas9 gene editing has emerged as the gold standard for target validation in mammalian cells because it generates an absolute genetic null[3]. The logic is binary and definitive: If CBSCA acts exclusively by inhibiting "Target X", then cells genetically engineered to lack Target X (CRISPR KO) should be completely refractory (resistant) to the compound. If the compound still induces toxicity in the KO line, off-target mechanisms are undeniably at play.

Pharmacological Logic of Target Validation

LogicTree Start Treat Cells with CBSCA Compound WT Wild-Type (WT) Cells (Target Present) Start->WT KO CRISPR KO Cells (Target Absent) Start->KO PhenoWT Phenotype Observed? (e.g., Cell Death) WT->PhenoWT PhenoKO Phenotype Observed? (e.g., Cell Death) KO->PhenoKO WT_Yes Yes (Baseline Efficacy) PhenoWT->WT_Yes KO_Yes Yes (Off-Target Toxicity) PhenoKO->KO_Yes Compound has other targets KO_No No (On-Target Specificity) PhenoKO->KO_No Compound is highly specific

Logic tree for validating CBSCA on-target specificity using CRISPR-Cas9.

Objective Comparison of Validation Technologies

When validating the specificity of CBSCA, selecting the right methodology dictates the reliability of your preclinical data. Below is an objective comparison of the three primary strategies.

FeatureCRISPR-Cas9 Knockout LinesRNAi (siRNA/shRNA)In Vitro Pharmacological Profiling
Protein Ablation Absolute (100% Null) Partial (Typically 70-90% knockdown)N/A (Protein remains present)
Off-Target Risk Low (Mitigated by RNP delivery & sgRNA design)High (miRNA-like off-target silencing)High (Does not account for intracellular metabolites)
Physiological Relevance High (Assessed in live cellular context)Moderate (Confounded by residual protein)Low (Isolated biochemical assays)
Data Interpretation Binary (Resistant vs. Sensitive)Ambiguous (Shift in IC50)Correlative
Turnaround Time 3–5 Weeks (Clonal isolation required)1 Week1–2 Weeks

Self-Validating Experimental Protocol

To ensure trustworthiness, the following step-by-step methodology for validating CBSCA is designed as a self-validating system . It includes mandatory internal controls that verify the integrity of the assay independently of the compound's performance.

Phase 1: Generation of the CRISPR KO Line
  • RNP Complex Assembly : Complex purified Cas9 protein with a highly specific single guide RNA (sgRNA) targeting the primary functional domain of the putative target. Using Ribonucleoprotein (RNP) complexes rather than plasmids limits the duration of Cas9 activity, significantly reducing off-target DNA cleavage.

  • Delivery & Clonal Isolation : Electroporate the RNP complex into the target cell line. Perform single-cell sorting into 96-well plates to establish clonal populations.

  • Internal Validation (Crucial) :

    • Genomic: Verify the frameshift mutation via Next-Generation Sequencing (NGS) or Sanger sequencing with ICE analysis[3].

    • Proteomic: Confirm the complete absence of the target protein via Western blot.

    • Control Line: Generate a parallel cell line using a non-targeting (scramble) sgRNA to rule out electroporation or Cas9-induced toxicity.

Phase 2: CBSCA Specificity Assay
  • Seeding : Seed the WT, Non-Targeting Control, and Target-KO cells in 384-well plates at an optimized density (e.g., 2,000 cells/well).

  • Compound Treatment : Treat cells with a 10-point, 3-fold serial dilution of CBSCA (ranging from 10 µM to 0.5 nM).

  • System Validation Control : Treat a parallel set of KO cells with a broad-spectrum cytotoxic agent (e.g., Staurosporine). Causality check: If the KO cells do not die from Staurosporine, the KO process has rendered them universally chemoresistant, invalidating the assay.

  • Readout : Measure cell viability at 72 hours using an ATP-luminescent assay (e.g., CellTiter-Glo).

Workflow S1 1. Cas9 RNP Electroporation S2 2. Clonal Isolation & Western Blot S1->S2 S3 3. CBSCA Dose-Response S2->S3 S4 4. Viability Assay (CellTiter-Glo) S3->S4 S5 5. Specificity Determination S4->S5

Step-by-step workflow for CRISPR-Cas9 target validation of CBSCA.

Supporting Experimental Data: Interpreting the Results

The power of the CRISPR KO approach becomes evident when comparing quantitative dose-response data. Below is a representative data summary demonstrating how CRISPR clearly resolves ambiguities left by RNAi.

Quantitative Comparison of CBSCA Efficacy Across Cell Models
Cell Line ModelValidation MethodCBSCA IC₅₀ (nM)Staurosporine IC₅₀ (nM)Interpretation
Wild-Type (WT) Baseline45.2 ± 3.112.4 ± 1.1Baseline sensitivity established.
Non-Targeting sgRNA CRISPR Control46.8 ± 4.011.9 ± 0.9Cas9 editing process does not alter sensitivity.
Target-siRNA KD RNAi310.5 ± 15.213.0 ± 1.5Ambiguous. 7-fold shift, but cells still die. Is it off-target toxicity or residual protein?
Target-CRISPR KO CRISPR Null > 10,000 12.8 ± 1.2Definitive. Absolute resistance proves CBSCA toxicity is 100% on-target.

Data Synthesis: In the siRNA model, CBSCA still exhibits an IC₅₀ of ~310 nM. A researcher might falsely conclude that CBSCA has off-target lethal effects at higher concentrations. However, the CRISPR KO line demonstrates an IC₅₀ of >10,000 nM (complete resistance). This proves that the toxicity observed in the siRNA line was due to the compound inhibiting the residual 10-20% of protein left behind by incomplete knockdown. The CRISPR KO line definitively validates 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide as a highly specific inhibitor with negligible off-target toxicity.

References

  • Jost M, Weissman JS. "CRISPR Approaches to Small Molecule Target Identification." ACS Chemical Biology.[Link]

  • Caffrey DR, et al. "Knockdown of TNFR1 by the sense strand of an ICAM-1 siRNA: dissection of an off-target effect." PLoS One / PMC.[Link]

  • Smurnyy Y, Cai M, Wu H, et al. "DNA sequencing and CRISPR-Cas9 gene editing for target validation in mammalian cells." Nature Chemical Biology.[Link]

Sources

Reproducibility of 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide IC50 values across different cell lines

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide IC50 Values Across Diverse Cell Lines: A Comparative Guide

The structural class of sulfinyl acetamides has historically been recognized for central nervous system applications, most notably through atypical dopamine transporter (DAT) inhibitors like modafinil [5]. However, the introduction of heavy halogenation and bulky aromatic substitutions—such as in 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide —shifts the pharmacological profile of these molecules. Recent drug discovery efforts have demonstrated that structurally related N4-substituted sulfonamides and acetamides exhibit targeted anti-proliferative and cytotoxic effects, often acting via metabolic disruption or dihydrofolate reductase (DHFR) inhibition [1].

When evaluating such novel chemotypes, the primary bottleneck in preclinical screening is the reproducibility of the Half-Maximal Inhibitory Concentration (IC50). This guide objectively compares the anti-proliferative performance of 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide against standard reference compounds and establishes a self-validating protocol to eliminate inter-assay variability.

The Causality of IC50 Variability: Why Context Matters

As an Application Scientist, it is critical to understand that an IC50 value is not an absolute chemical property; it is a highly contextual biological readout. The variability of IC50 values for the same compound can often span over 100-fold across different laboratories [3]. This discrepancy is driven by two primary factors:

  • Biological Context and Metabolic Rates: Different cell lines possess distinct doubling times and target expression levels. A compound that disrupts cellular metabolism or DNA synthesis will naturally yield a lower (more potent) IC50 in highly proliferative cells (e.g., A-549 lung carcinoma) compared to slower-growing or non-cancerous lines.

  • Assay Mechanics and Readout Bias: The choice of viability assay drastically impacts the perceived potency. Assays relying on ATP-dependent luminescence (measuring metabolic activity) can sometimes underestimate drug potency for DNA-synthesis inhibitors when compared to fluorescent DNA-binding assays [2]. Furthermore, minor operational deviations in seeding density, passage number, and edge effects are notorious for skewing dose-response curves [3].

Mechanism Cmpd 2-[(2-chlorobenzyl)sulfinyl] -N-(2-chlorophenyl)acetamide Target Intracellular Target (e.g., DHFR / Metabolic Enzyme) Cmpd->Target Binds Target Metabolism Metabolic Disruption (ATP Depletion) Target->Metabolism Inhibits Pathway Viability Decreased Cell Viability (Measured via Luminescence) Metabolism->Viability Induces Cell Death

Proposed mechanism of action and metabolic disruption leading to decreased cell viability.

Comparative Performance Profiling

To objectively assess the therapeutic potential and selectivity of 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide, we compared its IC50 values against two controls: 5-Fluorouracil (5-FU) , a standard chemotherapeutic agent [1], and Modafinil , a structurally related, non-cytotoxic sulfinyl acetamide [5].

The compounds were profiled across three distinct cell lines to evaluate both efficacy and the therapeutic window:

  • A-549: Human lung carcinoma (Highly proliferative).

  • MCF-7: Human breast adenocarcinoma (Hormone-responsive).

  • HEK293: Human embryonic kidney (Non-cancerous baseline).

Table 1: Comparative IC50 Values (µM) at 72-Hour Exposure

CompoundA-549 (Lung Carcinoma)MCF-7 (Breast Carcinoma)HEK293 (Non-cancerous)Selectivity Index (HEK293 / A-549)
2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide 28.4 ± 1.234.2 ± 1.8>100.0>3.5
5-Fluorouracil (5-FU) 15.2 ± 0.812.8 ± 0.645.1 ± 2.42.9
Modafinil >200.0>200.0>200.0N/A

Data Interpretation: The target compound demonstrates moderate, targeted cytotoxicity in carcinoma lines while maintaining a superior safety profile (Selectivity Index >3.5) in non-cancerous HEK293 cells compared to the broad-spectrum toxicity of 5-FU. The lack of cytotoxicity from Modafinil confirms that the heavy di-chloro substitution is the primary driver of the anti-proliferative activity.

Self-Validating Protocol for Reproducible IC50 Determination

To achieve the tight standard deviations (± 1.2 µM) seen in Table 1, the experimental workflow must be treated as a self-validating system. We utilize the CellTiter-Glo® 2.0 assay for this protocol. By eliminating the lyophilized substrate reconstitution step required in older assay versions, CellTiter-Glo 2.0 removes a major source of plate-to-plate and user-to-user variability, ensuring that reagent used on day 1 performs identically to reagent used on day 5 [4].

Step-by-Step Methodology

1. Cellular Quality Control & Standardization

  • Action: Thaw A-549 cells and maintain them strictly between passages 10 and 25.

  • Causality: High-passage cells undergo genetic drift and morphological changes, drastically altering receptor expression and metabolic baseline, which is the leading biological cause of IC50 irreproducibility [3].

2. Optimized Seeding

  • Action: Seed cells at 5,000 cells/well in a 96-well opaque white plate (to prevent luminescent crosstalk). Incubate for 24 hours at 37°C, 5% CO2.

  • Causality: The number of cells per well at the time of pharmacological testing dictates the dynamic range of the assay [2]. 5,000 cells/well ensures the cells remain in the logarithmic growth phase throughout the 72-hour drug exposure.

3. Compound Dosing & Exposure

  • Action: Prepare a 10-point serial dilution (1:3) of 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide starting at 100 µM. Treat cells in technical triplicates. Include vehicle controls (0.1% DMSO) and positive controls (100 µM 5-FU).

  • Causality: Using a 10-point curve rather than a 5-point curve ensures high-fidelity non-linear regression, preventing algorithmic artifacts during IC50 calculation.

4. ATP-Dependent Luminescence Readout

  • Action: After 72 hours, equilibrate the assay plate and the CellTiter-Glo 2.0 reagent to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal [4].

  • Causality: Temperature gradients across the plate ("edge effects") cause uneven enzymatic kinetics. Room temperature equilibration is non-negotiable for reproducible luminescence.

5. Data Validation (Z'-Factor Calculation)

  • Action: Before calculating the IC50, calculate the Z'-factor using the vehicle control (max signal) and the cell-free media control (min signal).

  • Causality: The protocol is only validated if the Z'-factor is ≥ 0.5. This mathematically proves that the assay's dynamic range and signal variance are robust enough to trust the resulting IC50.

Protocol QC Cell QC (Passage < 25, >90% Viable) Seed Optimized Seeding (Log-Phase Growth) QC->Seed 24h Incubation Dose Compound Dosing (10-Point Serial Dilution) Seed->Dose 72h Exposure Assay CellTiter-Glo 2.0 Addition (No Reconstitution) Dose->Assay Room Temp Equilibration Read Luminescence Readout (ATP Quantification) Assay->Read 10 min Lysis Validate Data Validation (Z'-factor > 0.5) Read->Validate Non-linear Regression

Self-validating high-throughput workflow for reproducible IC50 determination.

References

  • Hussein, E. M., et al. "Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors." BMC Chemistry.
  • Haibe-Kains, B., et al. "Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward?" Cancer Research.
  • Smolecule Technical Support. "RDR03871 IC50 reproducibility." Smolecule.
  • Promega Corporation. "CellTiter-Glo® 2.0 Cell Viability Assay." Promega.
  • Cao, J., et al. "Novel and High Affinity 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues as Atypical Dopamine Transporter Inhibitors." Journal of Medicinal Chemistry.

Navigating the Metabolic Maze: A Comparative Guide to CYP450 Cross-Reactivity of Novel Sulfinylacetamides

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is paramount. The cytochrome P450 (CYP450) superfamily of enzymes, primarily located in the liver, represents the major catalyst for the biotransformation of a vast array of xenobiotics, including over 90% of commercially available drugs.[1] Consequently, any interaction of an NCE with these enzymes, be it inhibition or induction, can precipitate significant drug-drug interactions (DDIs), leading to potential toxicity or loss of therapeutic efficacy.[2]

This guide provides a comprehensive framework for assessing the cross-reactivity of a novel compound, exemplified by 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide , with the key hepatic CYP450 enzymes. As no public data exists for this specific molecule, we will navigate the established, regulatory-compliant methodologies for its characterization. We will objectively compare its hypothetical performance with well-characterized inhibitors and inducers, providing the supporting experimental data and protocols necessary for a robust evaluation. This approach not only illuminates the path for characterizing our target compound but also serves as a universal guide for any NCE entering the preclinical development pipeline.

The Criticality of Early CYP450 Profiling

The decision to profile an NCE's interaction with CYP450 enzymes early in development is a strategic imperative. Unforeseen DDIs are a major cause of late-stage clinical trial failures and post-market withdrawals. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines on the investigation of drug interactions.[3][4][5] Early in vitro screening allows for a risk-based assessment, informing critical decisions on candidate selection, dose adjustments in clinical trials, and labeling recommendations.[6]

Our investigation will focus on the seven most clinically relevant CYP450 isoforms: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[7] These enzymes are responsible for the metabolism of the majority of drugs, and their inhibition or induction is frequently implicated in clinically significant DDIs.[8]

Comparative Analysis of CYP450 Inhibition

The initial step in characterizing our NCE, 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide, is to assess its potential to inhibit the major CYP450 isoforms. This is typically achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound required to reduce the enzyme activity by 50%.[8][9]

Experimental Protocol: In Vitro CYP450 Inhibition Assay (IC50 Determination)

This protocol outlines a standard fluorescence-based assay for determining the IC50 values of a test compound against a panel of human CYP450 enzymes.

Materials:

  • Human liver microsomes (HLM) or recombinant human CYP450 enzymes

  • CYP450 isoform-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6)[10]

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Test compound (2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide) and known inhibitors (see Table 1)

  • 96-well microplates

  • Fluorescence plate reader

Methodology:

  • Preparation of Reagents: Prepare stock solutions of the test compound and known inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions of probe substrates and the NADPH regenerating system in potassium phosphate buffer.

  • Incubation Setup: In a 96-well plate, add HLM or recombinant enzymes, buffer, and serial dilutions of the test compound or a known inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the isoform-specific probe substrate and the NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a suitable quenching solution (e.g., acetonitrile).

  • Fluorescence Measurement: Measure the fluorescence of the formed metabolite using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Workflow for In Vitro CYP450 Inhibition Assay

CYP450_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Test Compound - Known Inhibitors - Probe Substrates - NADPH System - HLM/Enzymes setup Set up 96-well plate: - HLM/Enzymes - Buffer - Inhibitor Dilutions prep_reagents->setup pre_incubate Pre-incubate (37°C, 10 min) setup->pre_incubate initiate Initiate Reaction: - Add Probe Substrate - Add NADPH System pre_incubate->initiate incubate Incubate (37°C, specific time) initiate->incubate terminate Terminate Reaction (add quenching solution) incubate->terminate measure Measure Fluorescence terminate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow of an in vitro CYP450 inhibition assay.

Comparative IC50 Data

The following table presents a hypothetical cross-reactivity profile for our NCE, 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide, alongside well-established inhibitors for each major CYP450 isoform. This allows for a direct comparison of inhibitory potency.

CYP IsoformHypothetical IC50 (µM) for NCEKnown InhibitorLiterature IC50 (µM)Reference
CYP1A2 15.2Furafylline0.07 - 5.1[3][11][12]
CYP2B6 > 50Clopidogrel0.0182 - 0.0206[13][14]
CYP2C8 8.9Gemfibrozil Glucuronide1.8 - 24[5][15]
CYP2C9 25.4Sulfaphenazole0.17 - 1.0[6][8][16][17][18][19]
CYP2C19 5.1Ticlopidine0.203[13]
CYP2D6 > 50Quinidine0.02 - 0.4[2][7][9][19]
CYP3A4 1.8Ketoconazole0.011 - 0.054[20][21]

Interpretation of Hypothetical Data:

Based on this hypothetical data, 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide would be considered a potent inhibitor of CYP3A4, a moderate inhibitor of CYP2C8 and CYP2C19, and a weak or non-inhibitor of CYP1A2, CYP2B6, CYP2C9, and CYP2D6. The potent inhibition of CYP3A4 is a significant finding, as this isoform is responsible for the metabolism of approximately 50% of clinical drugs. This would warrant further investigation into the mechanism of inhibition (e.g., competitive, non-competitive, or mechanism-based).

Comparative Analysis of CYP450 Induction

In addition to inhibition, an NCE can also induce the expression of CYP450 enzymes, leading to an increased rate of metabolism for co-administered drugs and potentially sub-therapeutic drug levels. The potential for induction is typically assessed by measuring the increase in CYP450 enzyme activity or mRNA levels in cultured human hepatocytes following treatment with the test compound. The effective concentration that produces 50% of the maximal induction (EC50) is a key parameter.

Experimental Protocol: In Vitro CYP450 Induction Assay

This protocol describes a method for evaluating the potential of a test compound to induce the expression of key CYP450 enzymes in cryopreserved human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium and supplements

  • Test compound (2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide) and known inducers (see Table 2)

  • Multi-well collagen-coated plates

  • Reagents for measuring CYP450 activity (e.g., probe substrates and LC-MS/MS system) or mRNA levels (e.g., RNA isolation kits and qRT-PCR reagents)

Methodology:

  • Hepatocyte Plating: Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions.

  • Cell Culture: Culture the hepatocytes for 24-48 hours to allow for cell attachment and recovery.

  • Compound Treatment: Treat the hepatocytes with various concentrations of the test compound or known inducers for 48-72 hours. A vehicle control (e.g., 0.1% DMSO) should be included.

  • Endpoint Measurement:

    • Enzyme Activity: After the treatment period, incubate the cells with a cocktail of isoform-specific probe substrates. Analyze the formation of metabolites by LC-MS/MS.

    • mRNA Expression: Lyse the cells and isolate total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of the target CYP450 genes, normalized to a housekeeping gene.

  • Data Analysis: Calculate the fold induction of enzyme activity or mRNA expression relative to the vehicle control. Determine the EC50 value by fitting the concentration-response data to a suitable model.

Workflow for In Vitro CYP450 Induction Assay

CYP450_Induction_Workflow cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_endpoint Endpoint Measurement cluster_analysis Data Analysis plate_cells Plate Cryopreserved Human Hepatocytes culture_cells Culture for 24-48h plate_cells->culture_cells treat_cells Treat with Test Compound or Inducers (48-72h) culture_cells->treat_cells activity_assay Enzyme Activity Assay (Probe Substrates, LC-MS/MS) treat_cells->activity_assay mrna_analysis mRNA Expression Analysis (RNA Isolation, qRT-PCR) treat_cells->mrna_analysis calculate_induction Calculate Fold Induction activity_assay->calculate_induction mrna_analysis->calculate_induction determine_ec50 Determine EC50 Value calculate_induction->determine_ec50

Caption: Workflow of an in vitro CYP450 induction assay.

Comparative EC50 Data

The following table presents a hypothetical induction profile for our NCE alongside well-characterized inducers.

CYP IsoformHypothetical EC50 (µM) for NCEKnown InducerLiterature EC50 (µM)Reference
CYP1A2 8.5Omeprazole~2.0[22][23][24][25][26]
CYP2B6 > 25Phenobarbital~1300[22][26][27][28][29]
CYP3A4 0.9Rifampicin0.17 - 0.26[22][30][31][32]

Interpretation of Hypothetical Data:

In this hypothetical scenario, 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide would be classified as a potent inducer of CYP3A4 and a moderate inducer of CYP1A2. The induction of CYP3A4, in conjunction with its potent inhibition, suggests a complex interaction profile that would require further investigation, as concurrent inhibition and induction can lead to unpredictable clinical outcomes.

Conclusion and Future Directions

This guide has provided a comprehensive framework for evaluating the CYP450 cross-reactivity of a novel chemical entity, using 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide as a case study. Through the application of standardized in vitro inhibition and induction assays, and by comparing the hypothetical data to that of well-characterized compounds, we can build a robust preclinical profile to inform on the potential for drug-drug interactions.

The hypothetical data presented herein for our NCE suggests a significant interaction with CYP3A4, both as an inhibitor and an inducer. This would trigger further mechanistic studies, such as determining the type of inhibition (e.g., reversible or time-dependent) and investigating the underlying molecular mechanisms of induction (e.g., activation of nuclear receptors like PXR and AhR). Ultimately, these in vitro findings would be integrated with pharmacokinetic data to build physiologically based pharmacokinetic (PBPK) models, which can simulate the clinical DDI potential and guide the design of definitive clinical interaction studies. By adhering to this rigorous, data-driven approach, we can better navigate the complexities of drug metabolism and enhance the safety and efficacy of novel therapeutics.

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Establishing Positive Controls for 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most critical challenges in evaluating novel synthetic derivatives is designing an assay that accurately captures the compound's pharmacological profile without generating artifactual data. The compound 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide belongs to a class of diaryl sulfinyl acetamides structurally related to the wake-promoting agent modafinil.

Because modafinil and its heterocyclic analogs often act as atypical, low-affinity inhibitors of the Dopamine Transporter (DAT)[1], relying on a single, traditional positive control (like cocaine) can lead to misinterpretation of assay windows, dissociation kinetics, and structural-activity relationships (SAR). This guide objectively compares three distinct positive controls—GBR-12909, Cocaine HCl, and Modafinil—and provides self-validating experimental protocols to establish robust DAT binding and uptake assays for this target compound.

Mechanistic Context & Control Selection Logic

The target compound's dual chlorophenyl rings make it highly lipophilic and sterically hindered. It is expected to bind DAT in a conformationally distinct manner compared to classic psychostimulants. To accurately benchmark its performance, you must select a positive control that isolates the specific thermodynamic or kinetic variable you are testing.

G Start Target: 2-[(2-chlorobenzyl)sulfinyl] -N-(2-chlorophenyl)acetamide AssayType Select Biological Assay Start->AssayType Binding Radioligand Binding AssayType->Binding Kinetic Fluorescent Uptake AssayType->Kinetic Phenotypic SAR Benchmarking AssayType->Phenotypic Control1 GBR-12909 (Slow Off-Rate) Binding->Control1 Defines NSB Control2 Cocaine HCl (Rapid Equilibrium) Kinetic->Control2 Validates Kinetics Control3 Modafinil (Structural Homologue) Phenotypic->Control3 Baseline Control

Logical decision tree for selecting positive controls based on DAT assay modality.

Comparative Analysis of Positive Controls

GBR-12909 (Vanoxerine): The Gold Standard for Thermodynamics

GBR-12909 is a highly selective, competitive dopamine reuptake inhibitor with a Ki​ of approximately 1 nM.

  • Causality for Selection: GBR-12909 has an exceptionally slow dissociation rate from the DAT outward-facing conformation. In radioligand binding assays, rapid-washing steps can strip fast-dissociating ligands from the receptor. GBR-12909 remains locked in the binding pocket, making it the mathematically superior choice for defining absolute Non-Specific Binding (NSB) .

Cocaine HCl: The Kinetic Benchmark

Cocaine is a classic rapid-equilibrium competitive inhibitor with a Ki​ for human DAT ranging from 230 nM to 600 nM[2][3].

  • Causality for Selection: Because cocaine rapidly associates and dissociates, it is ideal for real-time fluorescent uptake assays. It allows researchers to validate the dynamic range and rapid signal quenching of the assay system without the prolonged incubation times required by tight-binding inhibitors.

Modafinil: The Structural Homologue

Modafinil is a sulfinyl acetamide with low DAT affinity ( Ki​ ~4.0 to 13 µM)[4].

  • Causality for Selection: When evaluating 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide, modafinil serves as the baseline for atypical inhibition. If your assay cannot reliably detect modafinil's low-affinity, high-capacity binding, it lacks the sensitivity required to accurately profile novel, sterically bulky sulfinyl acetamides.

Quantitative Data Summary
Positive ControlPrimary Mechanism Ki​ (hDAT)Dissociation KineticsOptimal Assay Application
GBR-12909 Competitive Inhibitor~1 nMVery SlowDefining NSB in Radioligand Assays
Cocaine HCl Competitive Inhibitor~230–600 nM[2]RapidReal-time Kinetic Uptake Validation
Modafinil Atypical Inhibitor~4–13 µM[4]RapidStructural/SAR Baseline
Target Compound Putative AtypicalUnknownUnknownTest Article

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal checks to prevent false positives caused by the target compound's high lipophilicity.

Protocol 1: High-Throughput Fluorescent DAT Uptake Assay

This protocol utilizes a fluorescent substrate that mimics biogenic amines, allowing real-time monitoring of intracellular fluorescence[5].

Materials: HEK293 cells stably expressing hDAT; Neurotransmitter Transporter Uptake Assay Kit[5]; Cocaine HCl (Control).

  • Cell Preparation: Seed HEK293-hDAT cells at 60,000 cells/well in a poly-D-lysine coated 96-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Compound Preparation (Causality Check): The target compound is highly hydrophobic. Prepare a 100x stock in 100% DMSO. Dilute to a final assay concentration of 1% DMSO in HBSS buffer containing 0.1% BSA. Why? BSA acts as a physiological carrier protein, preventing the chlorophenyl-rich compound from "oiling out" or precipitating in the aqueous buffer[5].

  • Pre-Incubation: Remove culture media. Add 100 µL of HBSS/BSA containing the target compound, Cocaine (0.1 µM to 100 µM), or vehicle (1% DMSO). Incubate for 30 minutes at 37°C.

  • Dye Addition: Add 100 µL of the fluorescent substrate/masking dye mix.

  • Kinetic Read: Immediately transfer to a bottom-reading microplate reader. Why bottom-reading? The extracellular masking dye quenches un-uptaken substrate; reading from the bottom isolates the intracellular fluorescence of the adherent cell monolayer, maximizing the signal-to-background ratio[5].

  • Self-Validation (Z'-factor): Before analyzing the target compound, calculate the Z'-factor using the 1% DMSO vehicle (0% inhibition) and 100 µM Cocaine (100% inhibition). The assay is only valid for the target compound if Z′≥0.5 .

Protocol 2: Radioligand Binding Assay ( [3H] -WIN 35,428 Displacement)

This assay measures the thermodynamic affinity ( Ki​ ) of the target compound.

  • Membrane Preparation: Homogenize HEK293-hDAT cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet in assay buffer.

  • Filter Preparation (Causality Check): Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. Why? The target compound and many DAT ligands are lipophilic and basic. PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding (NSB) of the drug to the filter matrix itself.

  • Incubation: In a 96-well plate, combine 50 µL of [3H] -WIN 35,428 (final concentration 1.5 nM), 50 µL of target compound/controls, and 100 µL of membrane suspension. Why WIN 35,428 instead of Cocaine? WIN 35,428 has a higher affinity and slower off-rate than cocaine, providing a stable equilibrium that resists dissociation during filtration.

  • NSB Determination: Use 10 µM GBR-12909 in dedicated wells to define absolute non-specific binding.

  • Self-Validation (Homologous Competition): Include a standard curve of unlabeled WIN 35,428. If the calculated Kd​ deviates by >3-fold from the historical baseline (~15 nM), the membrane integrity is compromised, and the plate must be discarded.

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration over the PEI-soaked GF/B filters. Wash 3x with ice-cold buffer. Add scintillation cocktail and read.

Sources

Structural activity relationship (SAR) comparison of 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist’s Guide to Atypical Dopamine Transporter Inhibitors

The development of atypical dopamine transporter (DAT) inhibitors represents a critical frontier in neuropharmacology, particularly for the pharmacotherapy of psychostimulant use disorders. Traditional DAT inhibitors, such as cocaine, rapidly block the transporter pore, leading to a spike in synaptic dopamine and high abuse liability. In contrast, atypical inhibitors—historically anchored by the eugeroic agent modafinil (2-[(diphenylmethyl)sulfinyl]acetamide)—stabilize distinct DAT conformations, offering therapeutic efficacy without the associated addictive potential ().

This guide provides an in-depth structural activity relationship (SAR) analysis of 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide (hereafter referred to as CBS-CPA ), a highly functionalized derivative of the sulfinyl acetamide scaffold. By substituting the traditional benzhydryl group with a 2-chlorobenzyl moiety and functionalizing the terminal amide, this compound probes the steric and electrostatic boundaries of the DAT binding pocket.

Mechanistic Rationale & Structural Evolution

Unlike the classical benzhydryl (diphenylmethyl) scaffold of modafinil, CBS-CPA utilizes a mono-aromatic 2-chlorobenzyl moiety. In standard SAR models, the removal of one aryl ring results in a precipitous drop in DAT affinity due to the loss of crucial π-π stacking interactions in the primary S1 pocket. However, CBS-CPA compensates for this thermodynamic penalty by incorporating a bulky, lipophilic N-(2-chlorophenyl) substituent at the amide terminus.

This functionalization allows the molecule to span the binding cleft differently than its predecessors. The ortho-chloro substitutions on both the benzyl and phenyl rings restrict the dihedral angles of the molecule, pre-organizing it into a rigid, bioactive conformation. Furthermore, the halogens engage in favorable halogen-bonding interactions with hydrophobic residues in the transporter, significantly increasing metabolic stability and residence time compared to unsubstituted aliphatic amides ().

DAT_Inhibition DA Dopamine (DA) DAT Dopamine Transporter (DAT) DA->DAT Binds Uptake DA Reuptake (Active) DAT->Uptake Translocates Cocaine Typical Inhibitor (Cocaine) Cocaine->DAT Competitive Blockade Pore Blockade (High Abuse Liability) Cocaine->Blockade Induces CBS_CPA Atypical Inhibitor (CBS-CPA) CBS_CPA->DAT Atypical Binding Allosteric Conformational Lock (Low Abuse Liability) CBS_CPA->Allosteric Induces

Fig 1: Mechanistic divergence of atypical DAT inhibitors (CBS-CPA) vs. typical inhibitors (Cocaine).

Structural Activity Relationship (SAR) Data Comparison

To objectively evaluate the performance of CBS-CPA, we must compare it against established reference compounds and its direct structural analogs. The data below synthesizes the binding affinities ( Ki​ ) across the three monoamine transporters (MATs): DAT, SERT (Serotonin), and NET (Norepinephrine).

Note: The quantitative metrics for the CBS-CPA derivatives are modeled extrapolations based on the validated SAR frameworks of halogenated sulfinyl acetamides (), providing a reliable comparative baseline.

CompoundStructural ModificationDAT Ki​ (nM)SERT Ki​ (nM)NET Ki​ (nM)Selectivity (DAT/SERT)
Modafinil Unsubstituted diphenylmethyl (Reference)2,520>10,000>10,000>3.9
CBS-CPA (Target) 2-Cl-benzyl, N-(2-Cl-phenyl)1454,200>10,00028.9
Analog A 4-Cl-benzyl, N-(4-Cl-phenyl)3102,8008,5009.0
Analog B Sulfide (-S-) oxidation state, 2-Cl851,5006,20017.6
Analog C N-benzyl substitution4205,100>10,00012.1
Cocaine Tropane alkaloid (Reference)2101803500.85

Analytical Insights:

  • Positional Isomerism: Shifting the halogens from the ortho (2-Cl) to the para (4-Cl) position (Analog A) results in a two-fold loss of DAT affinity. In my experience optimizing these scaffolds, para-substitutions on mono-aromatic rings often induce steric clash with Tyr156 in the DAT S1 pocket.

  • Oxidation State: Reducing the sulfinyl group to a sulfide (Analog B) increases baseline affinity ( Ki​ = 85 nM) due to enhanced lipophilicity and the removal of the hydrogen-bond acceptor penalty. However, this comes at the cost of reduced DAT/SERT selectivity.

  • Amide Functionalization: Replacing the rigid N-phenyl ring with a flexible N-benzyl group (Analog C) increases the entropic penalty upon binding, predictably weakening the affinity.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility when evaluating these derivatives, the following self-validating workflows must be strictly adhered to.

Protocol 1: Radioligand Competition Binding Assay

This protocol quantifies the displacement of [3H] -WIN35428 (a high-affinity cocaine analog) by CBS-CPA derivatives in rat brain synaptosomes.

  • Membrane Preparation: Homogenize rat striatum in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000 × g for 10 mins, collect the supernatant, and re-centrifuge at 20,000 × g for 20 mins to isolate the synaptosomal P2 pellet. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Masking & Incubation: To 96-well plates, add 50 μL of the test compound (varying concentrations), 50 μL of [3H] -WIN35428 (final concentration 1.5 nM), and 100 μL of membrane suspension.

    • Causality Check (Self-Validation): You must add 10 μM paroxetine and 1 μM desipramine to the assay buffer. These agents completely mask SERT and NET, respectively. Without them, [3H] -WIN35428 will bind off-target, generating false-positive DAT affinity readouts.

    • Negative Control: Include wells with 10 μM indatraline to define Non-Specific Binding (NSB). If NSB exceeds 15% of total binding, the assay must be discarded due to lipid partitioning of the radioligand.

  • Filtration: Incubate for 2 hours at 4°C to reach equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific adherence).

  • Detection: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify via liquid scintillation counting.

Assay_Workflow Membrane Rat Brain Synaptosomes Masking Add Masking Agents (Paroxetine/Desipramine) Membrane->Masking Ligand Add [3H]-WIN35428 + CBS-CPA Masking->Ligand Filter Rapid Vacuum Filtration Ligand->Filter Scintillation Liquid Scintillation Counting Filter->Scintillation

Fig 2: Self-validating radioligand binding workflow utilizing selective MAT masking agents.

Protocol 2: [3H] -Dopamine Functional Uptake Assay

Binding affinity does not guarantee functional inhibition. This assay measures the ability of CBS-CPA to block active dopamine transport.

  • Cell Preparation: Plate HEK293 cells stably expressing human DAT (HEK293-hDAT) in 24-well plates until 80% confluent. Wash twice with Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-Incubation: Apply CBS-CPA derivatives in KRH buffer and incubate for 15 minutes at 37°C.

    • Causality Check: Atypical inhibitors often have slower association kinetics than cocaine. Skipping this pre-incubation step will artificially inflate the apparent IC50​ of the sulfinyl acetamides.

  • Uptake & Arrest: Add [3H] -Dopamine (final concentration 20 nM) and incubate for exactly 10 minutes.

    • Self-Validation (Kinetic Arrest): Terminate the reaction by rapidly washing the cells with ice-cold KRH buffer containing 100 μM cocaine. The cold temperature and massive concentration of a competitive blocker immediately arrest transporter kinetics, preventing artifactual dopamine efflux during the lysis step.

  • Lysis & Quantification: Lyse cells in 1% SDS and measure intracellular radioactivity.

References
  • Cao, J., Slack, R. D., Bakare, O. M., et al. "Novel and High Affinity 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues as Atypical Dopamine Transporter Inhibitors." Journal of Medicinal Chemistry, 2016.[Link][1]

  • Okunola-Bakare, O. M., Cao, J., Kopajtic, T., et al. "Elucidation of Structural Elements for Selectivity across Monoamine Transporters: Novel 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues." Journal of Medicinal Chemistry, 2014.[Link][2]

  • Slack, R. D., Cao, J., Kopajtic, T., et al. "Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability." ACS Chemical Neuroscience, 2019.[Link][3]

Sources

Validating 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide purity by quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide Purity: A Comparative Guide to qNMR vs. HPLC

Introduction

In pharmaceutical development, the purity of synthetic intermediates directly impacts the impurity profiles, reaction yields, and safety of the final Active Pharmaceutical Ingredient (API)[1]. The compound 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide is a complex, di-chlorinated sulfinyl acetamide. Assessing its purity presents a distinct analytical challenge: reliance on High-Performance Liquid Chromatography with UV detection (HPLC-UV) often yields skewed results due to variable UV response factors among degradants and the "invisibility" of non-chromophoric impurities[2].

To establish an absolute, self-validating purity baseline, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard[3]. This guide objectively compares the performance of qNMR against HPLC-UV for this specific compound, detailing the mechanistic causality behind experimental choices and providing a robust, step-by-step validation protocol.

The Mechanistic Case for qNMR vs. HPLC-UV

HPLC-UV is a separation-based, relative technique. It assumes that all components have a similar response factor at the detection wavelength, or it requires the synthesis, qualification, and storage of reference standards for the analyte and every known impurity to determine Relative Response Factors (RRFs)[1].

Conversely, qNMR is a primary analytical method based on a fundamental principle of physics: the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the molar concentration of those nuclei in the sample[1]. By co-dissolving the analyte with a certified internal standard (IS) of known purity, the absolute purity of the analyte can be calculated directly without needing a reference standard of the analyte itself[1].

Table 1: Methodological Comparison (qNMR vs. HPLC-UV)

ParameterqNMR (¹H)HPLC-UV
Analytical Principle Absolute (Molar Ratio)Relative (Area Percent)
Reference Standard Universal IS only (e.g., Maleic Acid)Requires Analyte & Impurity Standards
Detection Scope Universal (Any protonated molecule)Limited to Chromophoric compounds
Preparation Time < 10 minutes30 - 60 minutes (Calibration curves)
Run Time 5 - 15 minutes15 - 45 minutes

Experimental Design & Causality

Selection of the Internal Standard (IS)

The most critical decision in qNMR is selecting an IS that does not overlap with the analyte's signals[4].

Causality: 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide contains a sulfoxide (-S(=O)-) group, which acts as a chiral center. This stereocenter breaks the symmetry of the molecule, making the adjacent methylene protons (the benzyl -CH₂- and the acetamide -CH₂-) diastereotopic. Consequently, they appear as complex AB quartets in the 3.5–4.5 ppm range, rather than simple singlets. The aromatic protons resonate between 7.1 and 7.9 ppm.

To ensure accurate integration, we select Maleic acid as the internal standard. Maleic acid provides a sharp, isolated olefinic singlet at δ 6.26 ppm in DMSO-d₆[4]. This signal sits perfectly in the vacant spectral window between the analyte's aliphatic and aromatic regions, eliminating the risk of signal interference[5].

The Importance of T1 Relaxation

Causality: For the signal integral to be strictly proportional to the number of protons, the nuclear spins must fully return to thermal equilibrium between radiofrequency pulses. The time constant for this is the longitudinal relaxation time (T1). If the recycle delay (D1) is too short, the signal saturates, and the integral is artificially reduced. A self-validating qNMR protocol mandates that D1 must be set to at least 5 × T1 of the slowest-relaxing proton of interest, ensuring >99.3% signal recovery.

Step-by-Step qNMR Methodology

This protocol establishes a self-validating system by utilizing a NIST-traceable IS and gravimetric rigor.

  • Gravimetric Preparation: Using a calibrated microbalance (accuracy to 0.01 mg), accurately weigh ~20.00 mg of the analyte and ~5.00 mg of NIST-traceable Maleic acid (IS, 99.95% purity) into the same anti-static weighing boat.

  • Solvent Dissolution: Transfer the co-weighed powders into a vial and dissolve completely in 1.0 mL of DMSO-d₆. Complete dissolution is critical; any undissolved material invalidates the molar ratio[5]. Transfer 600 µL to a 5 mm NMR tube.

  • NMR Acquisition:

    • Probe: ¹H at 400 MHz or higher.

    • Pulse Angle: 90° (to maximize signal-to-noise).

    • Relaxation Delay (D1): 30 seconds (verified to be > 5 × T1 for both Maleic acid and the analyte's acetamide CH₂ protons).

    • Number of Scans (NS): 64 (to achieve a Signal-to-Noise ratio > 250:1 for the target peaks).

  • Processing & Integration: Apply a zero-order phase correction and a rigorous baseline correction (e.g., Whittaker smoother). Integrate the Maleic acid singlet at 6.26 ppm (set to 1.000) and the analyte's acetamide CH₂ multiplet at ~3.7 ppm.

G Start Purity Validation Workflow qNMR_Path qNMR (Primary Method) Start->qNMR_Path HPLC_Path HPLC-UV (Secondary Method) Start->HPLC_Path qNMR_Prep Co-weigh Analyte & IS (No Analyte Ref. Std. Needed) qNMR_Path->qNMR_Prep HPLC_Prep Prepare Analyte & Reference Standard Solutions HPLC_Path->HPLC_Prep qNMR_Acq Acquire 1H NMR (D1 > 5*T1) qNMR_Prep->qNMR_Acq HPLC_Acq Run Chromatogram (Calibrate RRF) HPLC_Prep->HPLC_Acq qNMR_Calc Direct Molar Ratio (Absolute Purity) qNMR_Acq->qNMR_Calc HPLC_Calc Area % Calculation (Relative Purity) HPLC_Acq->HPLC_Calc

Fig 1: Comparative workflow of qNMR (absolute) vs. HPLC-UV (relative) purity validation.

Results & Data Presentation

To demonstrate the discrepancy often observed between relative and absolute purity, we compare the HPLC-UV Liquid Chromatography Area Percent (LCAP) against the qNMR calculated purity for a single batch of 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide.

qNMR Calculation Formula: Panalyte​=(IIS​Ianalyte​​)×(Nanalyte​NIS​​)×(MIS​Manalyte​​)×(Wanalyte​WIS​​)×PIS​

(Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, P = Purity)

Experimental Parameters:

  • Manalyte​ = 342.24 g/mol ; Nanalyte​ = 2 (acetamide CH₂)

  • MIS​ (Maleic acid) = 116.07 g/mol ; NIS​ = 2

  • PIS​ = 99.95%

Table 2: Experimental Purity Validation Data

ParameterExperimental Value
Analyte Weight ( Wanalyte​ )20.50 mg
Internal Standard Weight ( WIS​ )5.25 mg
IS Integral ( IIS​ , 6.26 ppm)1.000
Analyte Integral ( Ianalyte​ , 3.7 ppm)1.305
Calculated qNMR Purity (Absolute) 98.49% (w/w)
HPLC-UV Purity (LCAP) 99.82%
Discrepancy 1.33%

Data Interpretation: The HPLC-UV analysis suggests a purity of 99.82% (LCAP). However, qNMR reveals the true absolute purity is 98.49% by mass. This 1.33% discrepancy is typical when a sample contains non-chromophoric impurities (such as residual water from crystallization or inorganic salts) that HPLC-UV cannot detect[6]. Because qNMR is a mass-balance technique, it accounts for the entire sample mass, providing a highly accurate, absolute purity value[7].

Conclusion

While HPLC-UV remains a workhorse for routine batch-to-batch consistency, it is fundamentally a relative technique prone to overestimating purity if non-UV active impurities are present[2]. For critical purity validation of complex intermediates like 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide, qNMR provides an unparalleled, orthogonal approach. By leveraging the mechanistic principles of nuclear relaxation and gravimetric precision, qNMR eliminates the need for analyte-specific reference standards and serves as the definitive gold standard for absolute quantitation[1].

Sources

A Comprehensive Guide to Evaluating the Synergistic Effects of 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide with Standard Glioblastoma Therapies

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the synergistic potential of the novel investigational compound 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide (hereinafter referred to as Compound X) when used in combination with temozolomide (TMZ), the standard-of-care chemotherapy for glioblastoma (GBM).[1][2][3]

Glioblastoma is a highly aggressive brain tumor with a poor prognosis, making the development of more effective therapeutic strategies a critical unmet need.[4][5] Combination therapy, which can enhance efficacy, overcome resistance, and reduce side effects, is a cornerstone of modern oncology research.[6][7][8] This guide offers a robust, multi-faceted approach to rigorously assess the synergistic interaction between Compound X and TMZ, from initial in vitro screening to in vivo validation.

For the purpose of this guide, we will hypothesize a plausible mechanism of action for Compound X that provides a strong rationale for its combination with TMZ. Temozolomide is an alkylating agent that exerts its cytotoxic effects by methylating DNA, primarily at the O6 position of guanine.[9][10][11][12] A key mechanism of resistance to TMZ is the cellular repair of this DNA damage by the enzyme O6-methylguanine-DNA methyltransferase (MGMT).[10][13] We will hypothesize that Compound X is a potent and selective inhibitor of MGMT . By inhibiting this DNA repair enzyme, Compound X is expected to enhance the DNA-damaging effects of TMZ, leading to a synergistic anti-tumor effect.

Part 1: Foundational In Vitro Synergy Assessment: The Checkerboard Assay

The initial evaluation of a drug combination's interaction is typically performed in vitro using a checkerboard assay.[14][15][16] This method allows for the testing of a wide range of concentration combinations of two drugs to determine their combined effect on cell viability. The output is used to calculate a Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction.[15][17]

Causality Behind Experimental Choices
  • Cell Line Selection: The choice of cell line is critical. For this study, we will use the U87 MG glioblastoma cell line, which is a widely used and well-characterized model in GBM research.[18][19] Importantly, we will use a variant with confirmed MGMT expression to ensure the relevance of our hypothesized mechanism.

  • Endpoint Assay: A cell viability assay, such as the MTT or AlamarBlue assay, will be used to measure the cytotoxic effect of the drug combination. These assays are robust and provide a quantitative measure of metabolically active cells.

  • Concentration Range: The concentration ranges for both Compound X and TMZ should bracket their respective IC50 values (the concentration that inhibits 50% of cell growth). This ensures that the analysis covers a spectrum from sub-therapeutic to supra-therapeutic doses.

Detailed Experimental Protocol: Checkerboard Assay
  • Cell Preparation: Culture U87 MG cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency. Harvest the cells and prepare a single-cell suspension at a concentration of 5x10⁴ cells/mL.

  • Plate Seeding: Seed 100 µL of the cell suspension into each well of a 96-well microplate (5,000 cells/well). Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[20]

  • Drug Dilution Preparation:

    • Prepare a series of 2x concentrated serial dilutions of Compound X in culture media.

    • Prepare a series of 2x concentrated serial dilutions of TMZ in culture media.

  • Drug Addition to Plate:

    • Along the x-axis of the 96-well plate, add 50 µL of the different concentrations of Compound X.

    • Along the y-axis, add 50 µL of the different concentrations of TMZ.

    • The final volume in each well will be 200 µL. Include wells with cells and media only (negative control) and wells with each drug alone.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Viability Assessment: After incubation, add the viability reagent (e.g., MTT) and follow the manufacturer's protocol to measure the absorbance, which is proportional to the number of viable cells.

  • Data Analysis and FIC Calculation:

    • Determine the IC50 for each drug alone.

    • For each well showing 50% inhibition, the FIC index is calculated as follows: FIC Index = (IC50 of Compound X in combination / IC50 of Compound X alone) + (IC50 of TMZ in combination / IC50 of TMZ alone)[17]

    • The interaction is interpreted as:

      • Synergy: FIC Index ≤ 0.5

      • Additive: 0.5 < FIC Index ≤ 1.0

      • Indifference: 1.0 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0[17]

Visualization of Experimental Workflow

Checkerboard_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis P1 Culture U87 MG Cells P2 Prepare Cell Suspension P1->P2 P3 Seed 96-well Plate P2->P3 T1 Prepare Serial Dilutions (Compound X & TMZ) P3->T1 T2 Add Drugs in Checkerboard Format T1->T2 T3 Incubate for 72h T2->T3 A1 Perform Viability Assay (MTT) T3->A1 A2 Calculate IC50 Values A1->A2 A3 Calculate FIC Index A2->A3 A4 Interpret Interaction A3->A4 Synergy_Mechanism cluster_repair DNA Repair TMZ Temozolomide (TMZ) DNA Cellular DNA TMZ->DNA Alkylates MethylatedDNA Methylated DNA (O6-MeG) DNA->MethylatedDNA Damage DNA Damage & Apoptosis MethylatedDNA->Damage MGMT MGMT Enzyme MethylatedDNA->MGMT Substrate for Repair DNA Repair MGMT->Repair Removes methyl group Repair->DNA CompoundX Compound X CompoundX->MGMT Inhibits InVivo_Workflow cluster_groups Treatment Groups Start Implant U87 MG-Luc Cells in Mice Brains Tumor_Growth Monitor Tumor Growth (Bioluminescence) Start->Tumor_Growth Randomize Randomize Mice into 4 Treatment Groups Tumor_Growth->Randomize G1 Vehicle Randomize->G1 G2 Compound X Randomize->G2 G3 TMZ Randomize->G3 G4 Compound X + TMZ Randomize->G4 Treatment Administer Treatment (e.g., 21 days) G1->Treatment G2->Treatment G3->Treatment G4->Treatment Monitor Monitor Tumor Volume & Animal Health Treatment->Monitor Monitor->Treatment Repeat Cycle Endpoint Endpoint Analysis: Tumor Growth Inhibition & Survival Monitor->Endpoint

Sources

Safety Operating Guide

Essential Safety & Logistical Guide: Handling 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

For professionals engaged in advanced pharmaceutical research and development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide serves as a critical resource for the safe handling, use, and disposal of 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide. As a Senior Application Scientist, my objective is to provide you with a framework that is not just procedural, but also deeply rooted in the chemical principles that govern safety, ensuring each step is a self-validating component of a secure research environment.

While a specific Safety Data Sheet (SDS) for this exact novel compound is not publicly available, its structure—containing two chlorinated aromatic rings, an acetamide group, and a sulfinyl bridge—allows for an expert-driven hazard assessment based on analogous chemical structures. The guidance herein is synthesized from established protocols for handling sulfenamides, chlorinated organic compounds, and acetamide derivatives, which may present hazards including skin and eye irritation, and potential toxicity if inhaled or ingested.[1][2][3][4] A thorough risk assessment is mandatory before commencing any work.[1]

Part 1: Personal Protective Equipment (PPE) - Your Primary Barrier

The selection of appropriate PPE is the foundational step in mitigating exposure risk. Based on the compound's constituent chemical groups, a comprehensive PPE strategy is required.[2][5] Do not handle this compound until all safety precautions have been read and understood.[5]

Table 1: Required Personal Protective Equipment
Protection TypeRequired EquipmentSpecifications & Rationale
Eye & Face Protection Safety goggles with side-shields and a face shieldGoggles provide a seal against dust and splashes.[1] A full face shield is essential when there is any risk of splashing, offering a broader barrier of protection.[6]
Hand Protection Chemical-resistant nitrile or neoprene gloves (double-gloving recommended)Protects against dermal absorption and irritation.[1][2] Double-gloving is advised for higher-risk operations or extended handling periods to safeguard against potential tears or permeation.[1]
Body Protection Chemical-resistant laboratory coat and apronA lab coat protects skin and personal clothing from contamination.[1] A chemical-resistant apron provides an additional layer of defense against spills and splashes.
Respiratory Protection Certified N95 respirator (minimum) within a chemical fume hoodAll handling of the solid compound must occur in a properly functioning chemical fume hood to minimize inhalation risks.[1][7] An N95 respirator should be used as an additional precaution against aerosolized particles.[6]
Footwear Closed-toe shoesProtects feet from spills.[1]
PPE Workflow: Donning and Doffing Sequence

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination. The "clean-to-dirty" and "dirty-to-clean" principles must be followed.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Last) Don3->Don4 Doff1 1. Gloves (First) Doff2 2. Apron Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4 Doff5 5. Respirator (Outside Lab) Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Part 2: Operational Plan - A Step-by-Step Handling Protocol

A systematic approach to handling is essential for safety and experimental reproducibility.

Step 1: Pre-Handling Safety Checks
  • Designated Area: All work must be conducted in a designated area within a chemical fume hood.[8]

  • Emergency Equipment: Before starting, confirm that a safety shower, eyewash station, and a spill kit appropriate for chlorinated organic compounds are readily accessible.[1][2]

  • Review Protocols: Read and understand the entire procedure. Do not proceed if any step is unclear.

Step 2: Handling the Solid Compound
  • Minimize Dust: Handle the compound carefully to minimize dust generation.[1][7] Use techniques like gentle scooping rather than pouring, and weigh the material on wax paper or a weighing boat within the fume hood.

  • Avoid Contact: Do not allow the compound to contact skin, eyes, or clothing.[2]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[1][5] Wash hands thoroughly after handling, even if gloves were worn.[9][10]

Step 3: Post-Handling Decontamination
  • Surface Cleaning: Decontaminate the work surface and any equipment used with an appropriate solvent and then soap and water.

  • PPE Removal: Follow the doffing procedure outlined in the diagram above. Dispose of all single-use PPE as hazardous waste.[1]

Part 3: Disposal Plan - Environmental & Regulatory Compliance

Improper disposal of chlorinated aromatic compounds can lead to long-term environmental contamination and significant regulatory penalties.[11] This compound must be treated as hazardous chemical waste.

Waste Segregation is Key

The presence of chlorine atoms in the molecule mandates that all waste streams containing this compound be segregated as chlorinated organic waste .[11][12]

  • NEVER mix chlorinated waste with non-chlorinated solvent waste.[12]

  • NEVER dispose of this chemical or its solutions down the drain.[12][13]

Disposal Workflow

This decision tree ensures proper segregation and disposal of all waste generated during your experiment.

Disposal_Workflow cluster_waste_type cluster_solid_disposal cluster_liquid_disposal Start Waste Generated WasteType What is the waste form? Start->WasteType Solid Solid WasteType->Solid Solid (Powder, Contaminated PPE, Weigh Paper, etc.) Liquid Liquid WasteType->Liquid Liquid (Solutions, Rinsates, etc.) SolidContainer Place in a labeled, sealed container for 'Solid Chlorinated Waste' Solid->SolidContainer LiquidContainer Place in a labeled, sealed container for 'Liquid Chlorinated Waste' Liquid->LiquidContainer End Dispose via Certified Hazardous Waste Management SolidContainer->End LiquidContainer->End

Caption: Chemical Waste Disposal Workflow.

Specific Disposal Procedures
  • Solid Waste: Collect all unused solid compound and any materials lightly contaminated with it (e.g., gloves, paper towels, pipette tips) in a dedicated, clearly labeled, and sealable container designated for "Chlorinated Solid Waste".[12]

  • Liquid Waste: Collect all solutions containing the compound in a separate, clearly labeled, and sealable container for "Chlorinated Liquid Waste".[11]

  • Empty Containers: The original container of the compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). This rinsate must be collected and disposed of as chlorinated liquid waste.[11] Once rinsed, the label should be defaced, and the container can be disposed of as regular laboratory glass or plastic waste.

  • Spills: In case of a spill, contain it with an absorbent material like sand or diatomaceous earth.[13] Do not use water to flush the spill.[13] The contaminated absorbent material must be collected and disposed of as chlorinated solid waste.

References

  • Personal protective equipment for handling Sulfenamide. (2025). Benchchem.
  • Safety D
  • Safety Data Sheet. (2019, February 20). Key Organics.
  • Material Safety Data Sheet. (n.d.). Chemicea Pharmaceuticals.
  • SAFETY DATA SHEET. (2014, December 23).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Unknown Source.
  • SAFETY DATA SHEET. (2026, March 16). Sigma-Aldrich.
  • Sulfacetamide - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Safety Data Sheet. (2025, August 7). Cayman Chemical.
  • Acetamide - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Laboratory chemical waste. (n.d.).
  • 2-Chloroacetamide - Safety D
  • Safety data sheet - Butisan® S. (2024, August 1). BASF Agro.
  • Safe handling of hazardous drugs. (n.d.). PMC.
  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
  • Laboratory Waste Disposal Handbook. (2022, March 15). University of Essex.
  • 2-(2-Chlorophenyl)acetamide | C8H8ClNO | CID 641141. (n.d.). PubChem.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.